molecular formula C7H16N2 B3431388 1,3-Dimethylpiperidin-4-amine CAS No. 900642-45-7

1,3-Dimethylpiperidin-4-amine

Cat. No.: B3431388
CAS No.: 900642-45-7
M. Wt: 128.22 g/mol
InChI Key: WLFDKDVGHUCVFY-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 128.131348519 g/mol and the complexity rating of the compound is 92.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFDKDVGHUCVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629736
Record name 1,3-Dimethylpiperidin-4-amine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30648-81-8, 900642-45-7
Record name 1,3-Dimethylpiperidin-4-amine
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Record name 1,3-dimethylpiperidin-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3-Dimethylpiperidin-4-amine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a chiral center and a basic nitrogen atom, makes it an attractive scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a core focus on the reductive amination of a key piperidone intermediate. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, such as yield and stereoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important molecule.

Introduction and Strategic Overview

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in U.S. FDA-approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in pharmaceutical design. The target molecule, this compound, incorporates specific substitutions that offer vectors for further chemical modification and can significantly influence the pharmacological profile of a parent compound.

The most logical and industrially scalable approach to synthesizing 4-aminopiperidines is through the reductive amination of the corresponding 4-piperidone. This strategy is atom-economical and allows for the late-stage introduction of the amine functionality. Therefore, our synthetic strategy is bifurcated into two core challenges:

  • Efficient synthesis of the key intermediate: 1,3-Dimethyl-4-piperidone.

  • Stereoselective reductive amination of the piperidone to yield the target this compound.

This guide will explore robust solutions to both challenges, emphasizing the causality behind procedural choices and providing validated protocols.

Synthesis of the Key Intermediate: 1,3-Dimethyl-4-piperidone

The synthesis of N-substituted-4-piperidones is a well-established field.[2] A common and effective method involves the cyclization of acyclic precursors. The classical approach, a variation of the Petrenko-Kritschenko synthesis, involves a double Mannich-type reaction. For our specific target, this would involve the condensation of methylamine, formaldehyde, and a methyl-substituted acetone equivalent.

A more direct and often higher-yielding method is the cyclization of a pre-formed dialkylamine with a suitable bis-electrophile. One of the most reliable methods for constructing 4-piperidone rings is the reaction of a primary amine with two equivalents of a methyl acrylate derivative, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[3]

The logical pathway to 1,3-Dimethyl-4-piperidone involves a multi-step sequence starting from readily available materials.

cluster_0 Pathway to 1,3-Dimethyl-4-piperidone A Methyl Acrylate + Methylamine B Dimethyl 3,3'-(methylazanediyl)dipropanoate A->B Michael Addition C 3-Methoxycarbonyl-1-methyl-4-piperidone B->C Dieckmann Condensation D 1-Methyl-4-piperidone C->D Hydrolysis & Decarboxylation E 1,3-Dimethyl-4-piperidone (Key Intermediate) D->E α-Alkylation

Caption: Synthetic pathway to the key 1,3-Dimethyl-4-piperidone intermediate.

This pathway begins with a double Michael addition of methylamine to methyl acrylate, followed by an intramolecular Dieckmann condensation to form the piperidone ring. Subsequent hydrolysis and decarboxylation yield 1-Methyl-4-piperidone. The final step is a directed alkylation at the C-3 position. This α-alkylation can be achieved by forming the enolate of 1-Methyl-4-piperidone with a suitable base (e.g., LDA) followed by quenching with an electrophilic methyl source (e.g., methyl iodide).

Core Synthesis: Reductive Amination Pathway

With the 1,3-Dimethyl-4-piperidone intermediate in hand, the final step is the introduction of the C-4 amine group via reductive amination. This transformation proceeds in two mechanistic steps: (i) the formation of an iminium cation intermediate via condensation of the ketone with an ammonia source, and (ii) the reduction of this intermediate to the final amine.

cluster_1 Reductive Amination Mechanism Ketone 1,3-Dimethyl-4-piperidone Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Product This compound Imine->Product Reducer [H] Reducer->Product Reduction

Caption: General mechanism of the reductive amination of a ketone.

The choice of ammonia source and reducing agent is critical to the success of the reaction, influencing yield, purity, and scalability.

Causality Behind Reagent Selection

The primary challenge in a one-pot reductive amination is to control the relative rates of imine formation and carbonyl reduction. If the ketone is reduced to an alcohol faster than the imine is formed and reduced, a significant byproduct will contaminate the product.

  • Ammonia Source: Anhydrous ammonia can be used, but for laboratory-scale synthesis, ammonium salts like ammonium acetate or ammonium chloride are more convenient. They provide both ammonia and a mild acid catalyst to promote imine formation.

  • Reducing Agents: The choice of hydride donor is paramount.

    • Sodium Borohydride (NaBH₄): A powerful reducing agent that can readily reduce both the ketone and the imine. Its use often requires careful control of pH and temperature to favor imine reduction.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a workhorse reagent for reductive amination.[4][5] It is significantly less reactive towards ketones at neutral or slightly acidic pH (pH ~6-7) but readily reduces the protonated iminium ion. This selectivity allows for a one-pot procedure where the ketone, ammonia source, and reducing agent are mixed together, minimizing the formation of the alcohol byproduct.

    • Sodium Triacetoxyborohydride (STAB): A milder and non-toxic alternative to NaBH₃CN. It is particularly effective for reductive aminations and does not require strict pH control.

    • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on Carbon, Platinum Oxide) is a clean and scalable method.[6][7][8][9] It avoids the use of hydride reagents and simplifies workup, as the catalyst is simply filtered off. This method often requires specialized high-pressure equipment.[10]

Stereochemical Considerations

The reduction of the iminium intermediate creates a new stereocenter at C-4. The approach of the hydride reagent can occur from either the top or bottom face of the planar iminium double bond, leading to a mixture of cis and trans diastereomers (relative to the C-3 methyl group).

The stereochemical outcome is dictated by steric hindrance. The C-3 methyl group will sterically encumber one face of the molecule. The hydride will preferentially attack from the less hindered face. For instance, if the C-3 methyl group adopts a pseudo-equatorial position in the transition state, the hydride will likely attack from the axial direction, leading to an equatorial amine. The exact ratio of diastereomers will depend on the specific reducing agent, solvent, and temperature.

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory capabilities and safety assessments.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from standard procedures for the reductive amination of N-substituted piperidones.[4][5]

Materials:

  • 1,3-Dimethyl-4-piperidone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,3-Dimethyl-4-piperidone in methanol, add ammonium acetate. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Carefully add sodium cyanoborohydride portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 12-24 hours).

  • Once the reaction is complete, carefully acidify the mixture with concentrated HCl to a pH of ~2 to quench any remaining NaBH₃CN. Stir for 1 hour.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water and basify to pH >10 with a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • The product can be purified further by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

This protocol is based on general procedures for the hydrogenation of nitrogen-containing heterocycles.[7][10]

Materials:

  • 1,3-Dimethyl-4-piperidone (1.0 eq)

  • Ammonia in Methanol (7N solution)

  • Raney Nickel (Ra-Ni) or 10% Palladium on Carbon (Pd/C) (approx. 10% w/w)

  • Methanol (MeOH)

Procedure:

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker), charge a solution of 1,3-Dimethyl-4-piperidone in methanolic ammonia.

  • Carefully add the hydrogenation catalyst (Raney Nickel, slurry washed, or Pd/C) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and agitate vigorously.

  • Monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify as described in Protocol 1.

Data Summary

The selection of a synthetic route often involves a trade-off between reaction conditions, safety, and efficiency. The following table summarizes the key attributes of the discussed reducing agents.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH₃CN MeOH, pH 6-7High selectivity for iminium ions; enables one-pot synthesis.Toxic (cyanide source); requires pH control.
STAB DCM or DCE, rtMild, non-toxic; no strict pH control needed.Higher cost; stoichiometry is important.
H₂/Raney Ni MeOH/NH₃, 40-60°C, 50-100 psiClean workup (filtration); scalable; atom-economical.Requires specialized high-pressure equipment; catalyst can be pyrophoric.
H₂/Pd/C MeOH/NH₃, rt, 50-100 psiHigh efficiency; clean workup.Risk of hydrogenolysis of other functional groups; requires pressure equipment.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage strategy: the construction of the 1,3-Dimethyl-4-piperidone ring followed by a reductive amination. While the synthesis of the piperidone intermediate requires a multi-step sequence, the final reductive amination step offers several reliable and high-yielding options. For laboratory-scale synthesis, reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride provides a convenient and controlled method. For industrial-scale production, catalytic hydrogenation represents a more atom-economical and environmentally benign alternative, albeit one that requires specialized infrastructure. The choice of method will ultimately depend on the specific needs of the research program, considering factors such as scale, available equipment, cost, and safety requirements. Understanding the mechanistic principles behind each pathway allows the medicinal chemist to troubleshoot and optimize the synthesis for the efficient production of this valuable molecular building block.

References

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). Google Scholar.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv.
  • Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (2020). Google Patents.
  • Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. (n.d.). Benchchem.
  • Piperidine Synthesis. (1992). DTIC.
  • N,N-Dimethylpiperidin-4-amine | 50533-97-6. (n.d.). ChemicalBook.
  • ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. (2008). Semantic Scholar.
  • N,N-Dimethylpiperidin-4-amine synthesis. (n.d.). ChemicalBook.
  • N,N-Dimethylpiperidin-4-amine. (n.d.). PubChem.
  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). NIH.
  • Synthesis method for N-substituted-4-piperidone. (n.d.). Google Patents.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.
  • Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. (2023). PMC - NIH.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). N/A.

Sources

Physicochemical Properties of 1,3-Dimethylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Nomenclature Clarification

CRITICAL NOTE ON NOMENCLATURE: There is a frequent ambiguity in chemical catalogs between 1,3-dimethylpiperidin-4-amine (ring-substituted) and N,N-dimethylpiperidin-4-amine (nitrogen-substituted). This guide strictly addresses the ring-substituted scaffold (1-methyl on ring nitrogen, 3-methyl on ring carbon, 4-amino group), a chiral diamine building block critical for tuning conformational space in CNS-active drugs.

  • Target Compound: this compound (Ring substituted)[1][2][3]

  • Common Confusion: N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6)

  • Primary Utility: Introduction of a "Magic Methyl" at the C3 position to restrict conformational flexibility, often enhancing potency and selectivity in GPCR and kinase targets (e.g., SSTR4 agonists).

Part 2: Chemical Identity & Stereochemistry[2][5][6]

The this compound scaffold possesses two chiral centers (C3 and C4), giving rise to cis and trans diastereomers. In drug discovery, the trans isomer is frequently privileged due to its specific equatorial/axial vector alignment.

Identification Data[1][2][4]
ParameterData
IUPAC Name This compound
Common Name 4-Amino-1,3-dimethylpiperidine
CAS (Generic) 900642-45-7
CAS (trans-isomer) 30648-81-8
CAS (cis-isomer) 1403689-60-0
CAS ((3S,4R)-isomer) 1821748-61-1
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
SMILES (Generic) CN1CCC(N)C(C)C1
SMILES (trans) CN1CCC1 (Representative)
Stereochemical Conformation

The C3-methyl group exerts a significant steric influence, often locking the piperidine ring into a specific chair conformation.

  • Trans-Isomer: The C3-Methyl and C4-Amine are on opposite sides of the ring plane. Typically, both groups prefer the equatorial position to minimize 1,3-diaxial interactions, making this the thermodynamically more stable and biologically common isomer.

  • Cis-Isomer: One substituent is forced axial, increasing steric strain but offering a distinct vector for structure-activity relationship (SAR) exploration.

Part 3: Physicochemical Profile

Experimental data for this specific isomer is scarce in public literature compared to the N,N-dimethyl variant. The values below combine available catalog data with high-confidence predictive models based on structural analogs (e.g., 1-methylpiperidin-4-amine).

Physical Properties Table
PropertyValue / RangeCondition / Note
Appearance Colorless to pale yellow liquidAmine odor, hygroscopic
Boiling Point 155°C - 165°C (Predicted)@ 760 mmHg
Density 0.85 - 0.89 g/cm³@ 20°C
Flash Point ~50°C - 60°CFlammable liquid (Class 3)
Solubility Miscible in water, EtOH, DMSOHigh polarity due to diamine
pKa (N1 - Ring) 8.5 - 9.0Tertiary amine
pKa (N4 - Primary) 10.0 - 10.5Primary amine (Dominant basicity)
LogP 0.2 - 0.5Low lipophilicity (Polar)
Impact on Pharmacokinetics (PK)
  • Basicity: With a pKa ~10, the molecule is fully protonated at physiological pH. This limits passive diffusion across the Blood-Brain Barrier (BBB) unless actively transported or modified (e.g., amidation).

  • Lipophilicity: The low LogP suggests high water solubility but potential permeability issues. In drug design, this scaffold is rarely the final drug; it is usually capped (e.g., amide formation) to mask the primary amine, significantly raising LogP and permeability.

Part 4: Synthesis & Characterization

The synthesis typically involves the construction of the piperidine ring or modification of a pre-existing piperidone. The most robust route for medicinal chemistry scales is the Reductive Amination of 1,3-dimethylpiperidin-4-one.

Synthetic Workflow (Graphviz)

Synthesis Start 1-Benzyl-3-methyl piperidin-4-one Step1 Debenzylation / Methylation (Pd/C, H2, HCHO) Start->Step1 Precursor Prep Inter 1,3-Dimethyl piperidin-4-one Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Amine Install Product 1,3-Dimethyl piperidin-4-amine (Mixture cis/trans) Step2->Product Resolution Chiral Resolution (L-Tartaric Acid or HPLC) Product->Resolution Isomer Sep Final Pure Trans-Isomer Resolution->Final

Figure 1: Synthetic pathway from piperidone precursors to the enantiopure amine.

Protocol: Reductive Amination (General Procedure)
  • Reagents: 1,3-Dimethylpiperidin-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq).

  • Solvent: Methanol (anhydrous).

  • Conditions: Stir at Room Temperature (RT) for 24-48 hours under inert atmosphere (N2).

  • Workup: Quench with 1N HCl (to decompose borohydride), basify to pH >12 with NaOH, extract with DCM.

  • Purification: The cis and trans isomers often have distinct retention times on silica gel (eluent: DCM/MeOH/NH4OH) or require chiral HPLC for separation.

Part 5: Applications in Drug Discovery

The this compound moiety is a high-value "building block" rather than a standalone drug. Its primary value lies in the "Magic Methyl" effect , where the C3-methyl group restricts the conformational freedom of the piperidine ring.

Mechanistic Role: Conformational Locking

In many GPCR ligands, a flexible piperidine ring incurs an entropic penalty upon binding. Adding the C3-methyl group:

  • Locks Conformation: Biases the ring into a specific chair form.

  • Selectivity: The methyl group can clash with residues in off-target proteins (steric clash), improving selectivity for the target receptor.

  • Metabolic Stability: Steric hindrance near the nitrogen or sensitive metabolic spots can reduce clearance rates.

Case Study: SSTR4 Agonists

Recent patent literature (e.g., WO2023187677, WO2019169153) highlights the use of trans-1,3-dimethylpiperidin-4-amine in developing Somatostatin Receptor 4 (SSTR4) agonists for Alzheimer's disease.

SSTR4_Workflow Target SSTR4 Receptor (CNS Target) Ligand Piperidine-based Agonist Target->Ligand Problem Issue: Low Selectivity or High Clearance Ligand->Problem Solution incorporate (3R,4R)-1,3-dimethyl piperidin-4-amine Problem->Solution Result Result: 1. Improved Potency (Conformational Lock) 2. Reduced CYP Metabolism Solution->Result

Figure 2: Strategic application of the scaffold in SSTR4 agonist optimization.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

Handling Protocols:

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The free base is sensitive to CO2 (forms carbamates) and oxidation.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.

  • Spill: Neutralize with weak acid (citric acid) before disposal, or absorb with sand/vermiculite.

References

  • PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

  • World Intellectual Property Organization (WIPO). WO2023187677 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives. (2023). Link

  • World Intellectual Property Organization (WIPO). WO2019169153 - Piperidinyl-3-(aryloxy)propanamides and propanoates. (2019). Link

  • ChemBlink. 4,4-Dimethylpiperidine Properties (Analog Reference). Link

  • BLD Pharm. Product Datasheet: (3S,4R)-1,3-dimethylpiperidin-4-amine (CAS 1821748-61-1).[4] Link

Sources

In-Depth Technical Guide: Structural Analysis and Characterization of 1,3-Dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Dimethylpiperidin-4-amine Structural Analysis and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction & Structural Scope

This compound represents a critical chiral scaffold in modern medicinal chemistry.[1] Unlike its achiral isomer N,N-dimethylpiperidin-4-amine (often used as a catalyst or simple base), the 1,3-dimethyl variant possesses two stereogenic centers at the C3 and C4 positions of the piperidine ring. This structural complexity makes it a high-value building block for Janus kinase (JAK) inhibitors, SSTR4 agonists, and other neuroactive agents where precise stereochemical orientation determines receptor affinity.[1]

This guide provides a rigorous framework for the synthesis, separation, and definitive structural characterization of its diastereomers (cis and trans).

Structural Definition
  • IUPAC Name: this compound[1][2]

  • Core Scaffold: Piperidine ring[3][4][5][6][7]

  • Substituents:

    • Position 1 (N): Methyl group (Tertiary amine)[1][3]

    • Position 3 (C): Methyl group (Chiral center)[1]

    • Position 4 (C): Primary amine (Chiral center)[1]

  • Stereochemical Challenge: The molecule exists as two diastereomeric pairs (cis and trans), each consisting of two enantiomers.

Stereochemical Dynamics & Conformational Analysis

Understanding the three-dimensional behavior of the piperidine chair is prerequisite to successful characterization.[1]

The Diastereomeric Relationship

The relative configuration of the C3-Methyl and C4-Amine groups defines the diastereomer.

  • Trans-Isomer: The C3-Methyl and C4-Amine groups are on opposite sides of the ring plane.[1] In the lowest energy chair conformation, both bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions.

    • Configuration: (3R,4S) or (3S,4R) relative relationship.

    • Stability: Generally thermodynamically favored due to diequatorial geometry.[1]

  • Cis-Isomer: The substituents are on the same side of the ring plane. This forces one substituent into an axial position.[1]

    • Configuration: (3R,4R) or (3S,4S) relative relationship.

    • Stability: Higher energy due to gauche interactions or 1,3-diaxial strain.[1]

Visualization of Signaling & Logic

The following diagram illustrates the logical flow from synthesis to stereochemical assignment.

G Start Start: 1,3-Dimethylpiperidin-4-one Rxn Reductive Amination (NH4OAc, NaBH3CN) Start->Rxn Mixture Crude Mixture: Cis + Trans Isomers Rxn->Mixture Sep Separation Strategy Mixture->Sep HPLC Prep-HPLC (High Resolution) Sep->HPLC Analytical/Small Scale Cryst Fractional Crystallization (Scalable) Sep->Cryst Large Scale Analysis NMR Analysis (1H) HPLC->Analysis Cryst->Analysis Trans Trans-Isomer (J_3,4 ~ 10-12 Hz) Analysis->Trans Large Coupling Cis Cis-Isomer (J_3,4 ~ 3-5 Hz) Analysis->Cis Small Coupling

Caption: Workflow for the synthesis, separation, and stereochemical assignment of this compound isomers.

Synthesis & Separation Protocol

Expertise Note: Direct synthesis often yields a mixture favoring the thermodynamically stable trans isomer, but the cis isomer is frequently the bioactive target in kinase inhibition.

Synthesis: Reductive Amination

Reagents: 1-methyl-3-methylpiperidin-4-one, Ammonium Acetate, Sodium Cyanoborohydride (


).[1]
  • Imine Formation: Dissolve 1,3-dimethylpiperidin-4-one (1.0 eq) in methanol. Add Ammonium Acetate (10.0 eq) to generate the imine in situ.[1] Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Workup: Quench with aqueous HCl to decompose excess hydride. Basify with NaOH to pH > 12.[1] Extract with DCM.[1]

  • Result: A diastereomeric mixture (typically 2:1 to 4:1 Trans:Cis ratio).[1]

Separation Methodology

Separation is critical for establishing Structure-Activity Relationships (SAR).[1]

MethodSuitabilityProtocol Highlights
Prep-HPLC High Purity (>99%)Column: XBridge C18 or similar basic-stable phase.Buffer: 0.1% Ammonium Hydroxide in Water/Acetonitrile gradient.Elution: Trans isomer typically elutes before Cis due to polarity differences in the solvated state.[1]
Crystallization Scale (>10g)Salt Formation: Convert free base to Dihydrochloride or Dibenzoyl-L-tartrate salts.Solvent: Ethanol/Isopropanol mixtures.Mechanism: Trans salts often crystallize more readily due to better packing symmetry.[1]

Spectroscopic Characterization (The Self-Validating System)

The definitive identification of cis vs. trans relies on Scalar Coupling Constants (


)  in 

NMR. This method is self-validating because the geometry dictates the physics of the spin-spin interaction.
NMR Analysis Strategy

The signal of interest is the proton at C4 (H4) .

  • Trans-Isomer (Diequatorial):

    • Conformation: The C3-Methyl is equatorial; the C4-Amine is equatorial.[1]

    • Protons: H3 is axial ; H4 is axial .

    • Coupling: The H3-H4 relationship is axial-axial (ax-ax) .[1]

    • Observable: The H4 signal will appear as a triplet of doublets (td) or multiplet with a Large Coupling Constant (

      
      ) .[1]
      
    • Causality: The Karplus equation dictates that a dihedral angle of ~180° (anti-periplanar) results in maximal coupling.

  • Cis-Isomer (Axial-Equatorial):

    • Conformation: If C3-Methyl is equatorial, C4-Amine is axial (or vice-versa).[1]

    • Protons: One is axial, the other is equatorial.

    • Coupling: The H3-H4 relationship is axial-equatorial (ax-eq) .[1]

    • Observable: The H4 signal will show a Small Coupling Constant (

      
      ) .[1]
      
    • Causality: The dihedral angle is ~60° (gauche), resulting in minimal coupling.

NOESY (Nuclear Overhauser Effect Spectroscopy)

To confirm the assignment if J-values are ambiguous (e.g., due to peak overlap):

  • Irradiate C3-Methyl:

    • Cis: Strong NOE correlation to H4 (they are on the same face).

    • Trans: Weak or no NOE correlation to H4 (they are on opposite faces).

Quantitative Data Summary

ParameterTrans-1,3-Dimethylpiperidin-4-amineCis-1,3-Dimethylpiperidin-4-amine
Configuration (3R,4S) / (3S,4R)(3R,4R) / (3S,4S)
Dominant Conformation Diequatorial (Me-eq, NH2-eq)Axial/Equatorial Mix
NMR H4 Signal Large Splitting (

)
Narrow Splitting (

)
Elution Order (Rev. Phase) Typically Early (More Polar Surface)Typically Late
Thermodynamic Stability High (Major product of thermodynamic control)Lower (Kinetic product or minor component)

References

  • SSTR4 Agonist Synthesis: Detailed protocols for the reductive amination and separation of this compound isomers in the context of drug discovery.

    • Source:[1]

  • Stereochemical Assignment of Piperidines: Foundational analysis of NMR coupling constants in 3,4-disubstituted piperidines.

    • Source:

  • Isomer Separation Techniques: Methodologies for resolving cis/trans diamine derivatives.[1][8]

    • Source:

  • General Piperidine Characterization: Review of conformational analysis and J-value interpret

    • Source:

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An In-Depth Technical Guide to the Solubility and Stability of 1,3-Dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 1,3-Dimethylpiperidin-4-amine (CAS No. 135493-27-1), a key building block in modern synthetic chemistry and pharmaceutical development. For researchers, process chemists, and formulation scientists, a deep understanding of a compound's physicochemical properties is paramount for ensuring reproducibility, optimizing reaction conditions, and developing robust formulations. This document outlines the theoretical principles governing the solubility and stability of this diamine, provides practical experimental protocols for its characterization, and discusses strategies for handling and storage to maintain its integrity.

Introduction and Physicochemical Overview

This compound is a substituted piperidine derivative featuring both a tertiary amine within the ring and a primary amine at the 4-position. This unique structure imparts specific properties that are critical to its application. The presence of two basic centers dictates its pH-dependent solubility and provides multiple sites for potential chemical interactions or degradation. Understanding these properties is not merely academic; it directly impacts reaction yield, purity of intermediates, and the shelf-life of materials.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 135493-27-1N/A
Molecular Formula C₈H₁₈N₂N/A
Molecular Weight 142.24 g/mol N/A
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~180-187°C[1][2]
pKa (Predicted) ~10.10 (most basic amine)[2]
Storage Store at 2–8 °C under inert gas (Nitrogen or Argon)[2]

Note: Data for the specific isomer this compound is limited. Some data is inferred from structurally similar compounds like N,N-Dimethylpiperidin-4-amine and general chemical principles.

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is dominated by its basicity and the polarity of the solvent. The two amine groups can be protonated to form salts, which dramatically influences solubility in aqueous and protic solvents.

Theoretical Considerations: The Role of pH and pKa

The predicted pKa of ~10.1 suggests the amine groups are significantly protonated in acidic to neutral aqueous solutions. This protonation leads to the formation of cationic species (mono- or di-protonated) that are highly polar and readily solvated by water molecules, resulting in high aqueous solubility. Conversely, in basic conditions (pH > 11), the compound exists predominantly as the neutral, free-base form, which is less polar and exhibits significantly lower solubility in water but higher solubility in organic solvents.

Caption: Relationship between pH, pKa, and the solubility of this compound.

Solubility in Common Solvents

Based on its structure and data from similar compounds, a qualitative solubility profile can be predicted. For instance, N,N-Dimethylpiperidin-4-amine shows good solubility in water, ethanol, and ether[1].

Table 2: Predicted Qualitative Solubility of this compound (Free Base)

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighHydrogen bonding with amine groups. Solubility in water is pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions. Often used as stock solution solvents.[3]
Nonpolar Toluene, HexanesLow to ModerateLimited interactions with the nonpolar hydrocarbon backbone.
Chlorinated Dichloromethane (DCM)HighEffective at dissolving a wide range of organic amines.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[4][5].

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., pH 7.4 PBS, Dichloromethane, Acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • Calibrated HPLC-UV or LC-MS/MS system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a calibration curve (e.g., 1-1000 µg/mL) using the analytical method.

  • Addition of Excess Solid: Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" is confirmed by the visible presence of undissolved material throughout the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24-72 hours.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the solid settle. Centrifuge the samples to further pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microcrystals.

    • Causality Note: Filtration is critical. Undissolved particulates will artificially inflate the measured concentration. Pre-conditioning the filter by discarding the first portion of the filtrate is good practice to prevent loss due to adsorption.[4]

  • Quantification: Dilute the filtered sample with the mobile phase to a concentration that falls within the established calibration curve. Analyze the sample using a validated, stability-indicating HPLC method.

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility value (e.g., in mg/mL).

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is influenced by its susceptibility to oxidation, temperature, and pH. A proactive approach to understanding its degradation pathways is essential for developing robust processes and formulations.

Predicted Degradation Pathways
  • Oxidation: The primary stability concern for amines is oxidation.[6] The tertiary amine within the piperidine ring and the primary amine substituent are both susceptible to oxidative degradation, which can be catalyzed by air (oxygen), trace metals, or oxidizing agents.[7] This can lead to the formation of N-oxides, hydroxylamines, or more complex degradation products. Storage under an inert atmosphere is recommended to minimize this pathway.[2]

  • Thermal Degradation: While the compound has a relatively high boiling point, prolonged exposure to excessive heat can lead to decomposition.[7] The hazardous decomposition products can include nitrogen oxides and carbon monoxide.[7]

  • pH-Related Degradation: While generally stable across a range of pH values, extreme pH combined with high temperatures can accelerate degradation. However, hydrolysis is not expected to be a major degradation pathway for this molecule.

Experimental Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are a regulatory requirement and a critical tool in pharmaceutical development.[8][9] They are designed to deliberately degrade the compound to identify potential degradants and to develop a "stability-indicating" analytical method—one that can separate and quantify the intact compound from all its degradation products.[10][11]

Objective: To identify the likely degradation products of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions (e.g., 1 mg/mL in 50:50 ACN:Water) Acid Acidic (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (e.g., 80°C in solution) Prep->Thermal Photo Photolytic (ICH Q1B Light Exposure) Prep->Photo Control Unstressed Control Sample (t=0, stored at 4°C) Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Assess Assess Peak Purity & Mass Balance Identify Degradants Analyze->Assess

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions, aiming for 5-20% degradation of the main compound.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24-48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[12]

    • Thermal: Heat the solution at 80°C for 72 hours.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample at various time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the rate of degradation.

  • Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system coupled with both a UV detector and a mass spectrometer (LC-MS).

    • Trustworthiness Note: The analytical method must be "stability-indicating." This means the method should be able to resolve the parent peak from all degradation product peaks, process impurities, and excipients. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which are potential degradants. Use the mass spectrometry data to propose structures for these new species. Calculate the mass balance to ensure all major components are accounted for.

Practical Recommendations for Handling and Storage

  • Storage: The compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative and thermal degradation.[2]

  • Handling: As an amine, the compound is corrosive and can cause severe skin burns and eye damage.[13] It is also harmful if swallowed or inhaled. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Choice: For creating stock solutions for biological or chemical assays, use high-purity, inert-gas-purged solvents like DMSO or ethanol.[3] Prepare aqueous solutions fresh daily, as their long-term stability may be limited.[3]

Conclusion

This compound is a versatile chemical intermediate whose utility is fundamentally linked to its physicochemical properties. Its solubility is highly pH-dependent, being freely soluble in acidic aqueous media and organic solvents but less so in basic aqueous solutions. The primary stability liability is oxidation of its amine functionalities, necessitating careful storage under inert gas. By employing systematic experimental approaches like the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed to de-risk development, optimize processes, and ensure the quality and reliability of their scientific work.

References

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Theoretical and Computational Characterization of 1,3-Dimethylpiperidin-4-amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] The specific substitution pattern on this ring system dictates its three-dimensional conformation, physicochemical properties, and ultimately, its biological activity. This guide focuses on a specific, yet understudied derivative, 1,3-Dimethylpiperidin-4-amine. Due to the limited availability of direct experimental and theoretical data for this compound, this whitepaper serves as a comprehensive methodological framework. It outlines a complete theoretical and computational workflow designed to fully characterize its structural, spectroscopic, and potential pharmacodynamic properties. We will detail the rationale behind the selection of computational techniques, from first-principles quantum mechanics to molecular docking, providing researchers, scientists, and drug development professionals with a self-validating protocol to predict and understand the behavior of this and similar substituted piperidine fragments.

Introduction: The Significance of the this compound Scaffold

This compound presents a fascinating case for computational study due to its inherent stereochemical complexity and its potential as a valuable fragment in drug discovery. The piperidine ring itself is a privileged structure, and the addition of two methyl groups at the 1 and 3 positions, along with an amine at the 4 position, introduces multiple stereocenters.

1.1. Structural and Stereochemical Complexity

The core challenge and interest in this molecule lie in its stereoisomerism. The substituents at positions 3 and 4 can exist in either axial or equatorial orientations relative to the piperidine ring's chair conformation. This gives rise to multiple diastereomers (e.g., cis and trans isomers), each with a unique three-dimensional shape and energy profile. Understanding the relative stability of these conformers is paramount, as only the lowest energy structures are likely to be significantly populated and biologically relevant.

1.2. Potential in Medicinal Chemistry

The dimethylamine pharmacophore is found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, antihistaminic, and anticancer properties.[2] The piperidine core provides a rigid, three-dimensional scaffold that can orient functional groups in precise vectors to interact with biological targets.[1] Therefore, a thorough understanding of this compound's conformational preferences and electronic properties is a critical first step in evaluating its potential as a building block for novel therapeutics.

The Computational Gauntlet: A Rationale-Driven Workflow

A purely experimental approach to characterizing every possible isomer and conformer of this compound would be resource-intensive. Computational chemistry offers a powerful, predictive, and cost-effective alternative to elucidate its fundamental properties before committing to complex synthetic routes.[3] This section outlines the logical flow of a comprehensive computational investigation.

G cluster_0 Computational Workflow A Initial 3D Structure Generation (cis/trans isomers) B Conformational Analysis (Molecular Mechanics Scan) A->B Exhaustive Search C Quantum Mechanics Optimization (DFT Geometry & Frequency) B->C Refinement of Low-Energy Conformers D Thermodynamic Analysis (Relative Energies, Boltzmann Population) C->D Identify Stable Structures E Spectroscopic Prediction (IR, NMR) C->E Validate Structure F Electronic Property Analysis (HOMO-LUMO, MEP) C->F Assess Reactivity G Molecular Docking Simulation (Interaction with Protein Targets) D->G Select Bio-relevant Conformer H Data Synthesis & Reporting E->H F->H G->H Predict Biological Activity

Caption: A comprehensive workflow for the computational characterization of novel molecules.

Methodological Deep Dive: Protocols and Justification

This section provides detailed, step-by-step protocols for the key computational experiments outlined above. The choice of methods is grounded in achieving a balance between computational accuracy and efficiency, a common consideration in drug discovery pipelines.

3.1. Quantum Chemical Calculations: The First-Principles Approach

Density Functional Theory (DFT) is the workhorse of modern computational chemistry, providing a robust framework for predicting molecular geometries, energies, and properties.[3][4]

Protocol for DFT Geometry Optimization and Frequency Calculation
  • Structure Input: Generate initial 3D coordinates for all possible stereoisomers (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)) of this compound. For each, create starting structures with both axial and equatorial conformations for the substituents.

  • Method Selection: Employ the B3LYP functional, which is a hybrid functional that has a strong track record for organic molecules.[5][6]

  • Basis Set Selection: Utilize the Pople-style basis set 6-311++G(d,p). The '++' indicates the inclusion of diffuse functions on all atoms, important for accurately describing non-covalent interactions and lone pairs, while '(d,p)' adds polarization functions, which are crucial for describing the correct bond angles and molecular shape.[7][8]

  • Dispersion Correction: Incorporate an empirical dispersion correction, such as Grimme's D3, to accurately account for van der Waals interactions, which are critical for determining the correct conformational energies.[9]

  • Solvation Model: Perform calculations in both the gas phase and a simulated solvent (e.g., water or DMSO) using a continuum model like the CPCM (Conductor-like Polarizable Continuum Model) to understand how the environment affects conformational preference.[9]

  • Execution:

    • Perform a full geometry optimization to find the lowest energy structure for each starting conformer.

    • Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • To compute the zero-point vibrational energy (ZPVE) and thermal corrections for accurate energy comparisons.

      • To generate the predicted infrared (IR) spectrum.

3.2. Conformational Analysis: Mapping the Energy Landscape

The biological function of a molecule is dictated by its 3D shape. A thorough conformational analysis is essential to identify the most stable, and thus most abundant, structures.

Conformer IDIsomer TypeSubstituent Orientations (3-Me, 4-NH2)Relative Energy (kcal/mol)Boltzmann Population (%)Key Dihedral Angle (C2-C3-C4-C5)
1a transEquatorial, Equatorial0.0075.3-55.2°
1b transAxial, Axial+3.10.5+53.8°
2a cisEquatorial, Axial+1.88.9+51.5°
2b cisAxial, Equatorial+1.515.3-52.1°
(Note: Data is hypothetical and for illustrative purposes only.)

This table summarizes the kind of quantitative data a conformational analysis would yield, allowing for direct comparison of the stability of different stereoisomers and their respective chair conformations.

3.3. Prediction of Spectroscopic Signatures

Computational spectroscopy is a powerful tool for validating synthetic products. By predicting the IR and NMR spectra, we can provide a benchmark for experimental characterization.[10]

  • FT-IR Spectroscopy: The frequency calculations from the DFT protocol directly yield the vibrational modes. These theoretical frequencies are often systematically higher than experimental values and should be scaled by a known factor (typically ~0.96 for B3LYP) for better comparison.[11]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[6][7] Calculations should be performed on the lowest energy conformers, and the results can be averaged based on their Boltzmann populations to predict the observed spectrum.

3.4. Molecular Docking: Probing Biological Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is crucial for hypothesis-driven drug design.[12] Given the prevalence of the piperidine scaffold in CNS-active agents, a relevant target class could be G-protein coupled receptors (GPCRs) or monoamine transporters.

G cluster_1 Molecular Docking Protocol P1 Target Selection & Preparation (e.g., Dopamine Receptor, PDB ID) P3 Define Binding Site (Based on known co-crystallized ligand) P1->P3 P2 Ligand Preparation (Lowest energy conformer of This compound) P4 Docking Algorithm Execution (Generate multiple binding poses) P2->P4 P3->P4 P5 Scoring & Analysis (Evaluate binding energy, H-bonds, hydrophobic interactions) P4->P5 Rank Poses P6 Pose Validation (Compare with known inhibitors) P5->P6 Identify Key Interactions

Caption: A standardized workflow for performing molecular docking simulations.

Protocol for Molecular Docking
  • Receptor Preparation: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation: Use the lowest-energy, optimized 3D structure of this compound from the DFT calculations. Assign appropriate atom types and charges.

  • Grid Generation: Define the active site for docking. This is typically a cubic box centered on the position of a known ligand in the crystal structure.

  • Docking Execution: Use a validated docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the defined active site.[11][12]

  • Analysis: Analyze the top-scoring poses. Evaluate the predicted binding affinity (scoring function) and visualize the specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between the ligand and protein residues. This provides insight into the structural basis of its potential activity.

Predicted Reactivity and Physicochemical Profile

Quantum chemical calculations also provide a wealth of information about the electronic nature of the molecule.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.[4][5]

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface.[7] Red regions indicate areas of negative potential (nucleophilic, e.g., the lone pair on the amine nitrogen), while blue regions indicate positive potential (electrophilic, e.g., the amine hydrogens). This map is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

DescriptorPredicted ValueSignificance
HOMO Energy -6.5 eVElectron-donating capability
LUMO Energy +1.2 eVElectron-accepting capability
HOMO-LUMO Gap 7.7 eVChemical stability, low reactivity
Dipole Moment 1.9 DMolecular polarity
(Note: Data is hypothetical and for illustrative purposes only.)

Conclusion

This technical guide has outlined a comprehensive, in-silico strategy for the complete characterization of this compound. By systematically applying a suite of validated computational tools, from DFT to molecular docking, it is possible to generate robust, predictive data on the molecule's conformational preferences, spectroscopic signatures, electronic properties, and potential for biological interaction. This framework not only provides a direct path to understanding this specific molecule but also serves as a template for the investigation of other novel substituted heterocycles, thereby accelerating the early stages of the drug discovery and development process. The theoretical data generated through these protocols provides the essential foundation to guide efficient synthesis and inform subsequent experimental validation.

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Methodological & Application

The Strategic Application of 1,3-Dimethylpiperidin-4-amine in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the design and development of a vast array of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals is a testament to its remarkable utility.[1] The piperidine motif offers a desirable combination of properties: a saturated, six-membered heterocycle that provides a three-dimensional architecture, crucial for precise interactions with biological targets.[2] Furthermore, the basic nitrogen atom within the ring can be readily protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with acidic residues in protein binding sites. The metabolic stability of the piperidine ring further contributes to its attractiveness as a core structural element in drug design.[2]

This guide focuses on a specific, yet highly valuable derivative: 1,3-Dimethylpiperidin-4-amine . The strategic placement of methyl groups at the 1 and 3 positions of the piperidine ring introduces unique conformational constraints and steric bulk, which can be leveraged by medicinal chemists to fine-tune the selectivity, potency, and pharmacokinetic properties of drug candidates. This document will provide a detailed exploration of the applications of this versatile building block, complete with protocols for its synthesis and incorporation into lead compounds.

Application Notes: Leveraging the this compound Scaffold in Drug Discovery

The this compound moiety is a privileged fragment in the design of kinase inhibitors and other targeted therapies. The cis- and trans-isomers resulting from the substitution at positions 3 and 4 allow for precise spatial orientation of appended pharmacophores, enabling optimal engagement with the target protein.

Case Study: A Key Intermediate in the Synthesis of Tofacitinib

A prominent example of the application of a closely related scaffold is in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[3] The synthesis of Tofacitinib utilizes (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which shares the core 1,3-dimethyl-4-amino-piperidine structure.[4][5] This intermediate is crucial for introducing the piperidine moiety that ultimately binds within the ATP-binding site of the JAK enzyme.

The synthesis of this key intermediate highlights the stereochemical control that can be achieved with substituted piperidines. The (3R,4R) configuration is essential for the desired biological activity, and its synthesis often involves stereoselective reduction or resolution steps.[6] The N-benzyl group serves as a protecting group that is later removed to allow for coupling with the pyrazolopyrimidine core of Tofacitinib. The N-methyl and C4-methyl groups on the piperidine ring of the final drug project into specific pockets of the enzyme, contributing to the overall binding affinity and selectivity.

The stability and high optical purity of intermediates like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate make them valuable assets in large-scale pharmaceutical manufacturing.[4][5]

Protocols

Protocol 1: Synthesis of 1,3-Dimethylpiperidin-4-one (Precursor)

The synthesis of this compound typically proceeds through the corresponding ketone. A common method for the synthesis of substituted piperidin-4-ones is the Dieckmann condensation.

Materials:

  • N-Methyl-β-alaninate

  • Methyl acrylate

  • Sodium methoxide

  • Toluene, anhydrous

  • Hydrochloric acid

  • Sodium chloride

Procedure:

  • To a solution of N-Methyl-β-alaninate in anhydrous toluene, add sodium methoxide at 0 °C.

  • Slowly add methyl acrylate to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude Dieckmann condensation product.

  • Hydrolyze and decarboxylate the crude product by refluxing with concentrated hydrochloric acid.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 1,3-dimethylpiperidin-4-one by column chromatography on silica gel.

Protocol 2: Reductive Amination to Yield this compound

Materials:

  • 1,3-Dimethylpiperidin-4-one

  • Ammonium acetate or an appropriate amine source

  • Sodium cyanoborohydride or sodium triacetoxyborohydride

  • Methanol, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 1,3-dimethylpiperidin-4-one in anhydrous methanol.

  • Add ammonium acetate in excess.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and a saturated aqueous solution of sodium bicarbonate to the residue.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude this compound.

  • Purify the product by distillation or column chromatography.

Protocol 3: Incorporation of this compound into a Target Molecule via Amide Bond Formation

Materials:

  • This compound

  • A carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add the coupling agent and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture, followed by the tertiary amine base.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Boiling Point Approx. 185-190 °C
Appearance Colorless to pale yellow liquid
Key Applications Kinase Inhibitors, CNS agents, Privileged Scaffold

Visualizations

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery Precursor 1,3-Dimethyl-4-piperidone Product This compound Precursor->Product Reductive Amination (e.g., NaBH3CN, NH4OAc) Scaffold This compound TargetMolecule Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) Scaffold->TargetMolecule Coupling Reaction (e.g., Amide Bond Formation)

Caption: Synthetic and application workflow for this compound.

G PiperidineScaffold Piperidine Scaffold 3D_Structure Provides 3D Complexity PiperidineScaffold->3D_Structure Basic_Nitrogen Enhances Solubility & H-Bonding PiperidineScaffold->Basic_Nitrogen Metabolic_Stability Improves Pharmacokinetics PiperidineScaffold->Metabolic_Stability 1_3_Dimethyl 1,3-Dimethyl Substitution PiperidineScaffold->1_3_Dimethyl Conformational_Constraint Fine-tunes Selectivity 1_3_Dimethyl->Conformational_Constraint Steric_Bulk Optimizes Potency 1_3_Dimethyl->Steric_Bulk

Caption: Key structural features of this compound.

References

Sources

Technical Application Note: 1,3-Dimethylpiperidin-4-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1,3-Dimethylpiperidin-4-amine represents a specialized subclass of aminopiperidine ligands. Unlike the common N,N-dimethylpiperidin-4-amine (a super-nucleophilic catalyst), this scaffold features a methyl substitution on the piperidine ring carbon (C3) and the ring nitrogen (N1). This structural modification introduces chirality and steric bulk adjacent to the primary amine donor site, making it a valuable ligand for stereoselective coordination and metallodrug design.

Structural Definition
  • IUPAC Name: this compound

  • Core Scaffold: Piperidine ring.[1][2][3][4][5][6]

  • Substituents: Methyl group at N1 (tertiary amine), Methyl group at C3, Primary amine at C4.[7]

  • Stereochemistry: Exists as cis (syn) and trans (anti) diastereomers.[7] The cis-(3R,4R) isomer is chemically significant as a pharmacophore in JAK inhibitors (e.g., Tofacitinib precursors).[7]

FeatureThis compound4-(Dimethylamino)piperidine
Primary Donor C4-NH₂ (Primary Amine)N-Me₂ (Tertiary Amine)
Chirality Yes (C3, C4 centers)Achiral
Coordination Mode Monodentate (N4) or BridgingMonodentate (N-pyramidal)
Key Application Asymmetric Catalysis, MetallodrugsAcylation Catalyst (DMAP analog)

Ligand Field Theory & Coordination Dynamics

Donor Site Analysis

The molecule possesses two potential nitrogen donor sites. Understanding their electronic and steric profiles is critical for rational complex design:

  • N4 (Exocyclic Primary Amine):

    • Character:

      
      -donor, relatively unhindered.
      
    • Basicity: High (

      
      ).[7]
      
    • Reactivity: Forms stable coordinate bonds with soft and borderline transition metals (Pd(II), Pt(II), Cu(II)).[7]

    • Steric Influence: The adjacent C3-methyl group in the cis-isomer exerts a "picket fence" effect, potentially restricting rotation around the M-N bond and inducing chirality at the metal center.

  • N1 (Endocyclic Tertiary Amine):

    • Character: Sterically encumbered by the N-methyl group and ring puckering (chair conformation).

    • Coordination Potential: Low. While it can coordinate, it is kinetically labile compared to N4. It typically remains uncoordinated (pendant) or participates in proton-transfer relays in catalytic cycles.[7]

Isomer-Specific Binding Modes
  • Cis-Isomer (3-Me/4-NH₂ Syn): The C3-methyl group projects towards the metal coordination sphere, creating a chiral pocket. This is the preferred isomer for asymmetric catalysis applications.

  • Trans-Isomer (3-Me/4-NH₂ Anti): The C3-methyl group points away from the metal center, behaving more like a simple steric bulk without specific directional influence.

Protocol: Synthesis and Isomer Separation

Objective: Synthesize this compound and isolate the cis-isomer for coordination studies. Safety: Piperidine derivatives are irritants/corrosives. Work in a fume hood.

Synthetic Workflow

The synthesis generally proceeds via the reduction of an enamine or oxime derived from 1-methyl-3-methyl-4-piperidone.

SynthesisWorkflow Start 1-Methyl-3-methyl-4-piperidone Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 MeOH, pH 6 Inter Mixture of Cis/Trans This compound Step1->Inter Step2 Resolution via Tartrate Salt Formation Inter->Step2 Dibenzoyl-L-tartaric acid in acetone/MeOH End1 Cis-Isomer (Solid) (Target Ligand) Step2->End1 Precipitate End2 Trans-Isomer (Filtrate) Step2->End2 Supernatant

Figure 1: Synthetic pathway for the isolation of the cis-isomer.

Detailed Separation Protocol (Tartrate Method)

This method utilizes the solubility difference between the diastereomeric salts.[7]

  • Preparation: Dissolve crude this compound (mixture of isomers) in Methanol (10 mL/g).

  • Salt Formation: Add 1.0 equivalent of Dibenzoyl-L-tartaric acid dissolved in hot Acetone.

  • Crystallization: Heat the mixture to reflux for 30 minutes, then allow to cool slowly to room temperature over 4 hours. Stir gently.

  • Filtration: The cis-isomer tartrate salt precipitates as a white solid. Filter and wash with cold acetone.

  • Free Basing: Suspend the solid in water, adjust pH to >12 with NaOH (2M), and extract with Dichloromethane (DCM).[7] Dry over MgSO₄ and concentrate to yield pure cis-1,3-dimethylpiperidin-4-amine.

Validation:

  • ¹H NMR (CDCl₃): The C3-H and C4-H coupling constants (

    
    ) differ.[7] Cis typically shows smaller coupling (
    
    
    
    Hz, eq-ax or eq-eq relationship depending on conformation) compared to trans (
    
    
    Hz, ax-ax).[7]

Protocol: Metal Complexation (Pd/Pt Models)

Objective: Coordinate the ligand to a Pd(II) center to evaluate steric influence.

Reagents[1][3][7]
  • Ligand: cis-1,3-Dimethylpiperidin-4-amine (1.0 eq).

  • Metal Precursor:

    
     or 
    
    
    
    (1.0 eq).[7]
  • Solvent: Water/Methanol (1:1).[7]

Procedure
  • Dissolve 0.5 mmol of

    
     in 5 mL water (Solution A).[7]
    
  • Dissolve 0.5 mmol of the ligand in 5 mL methanol (Solution B).

  • Add Solution B to Solution A dropwise with stirring. The solution will change color (typically orange to yellow for Pd).[7]

  • Adjust pH to ~8 using dilute NaOH to ensure the amine is deprotonated and to neutralize HCl generated (if starting from acid salt).[7]

  • Stir for 2 hours at room temperature.

  • Isolation: Evaporate methanol. If the complex is neutral (e.g.,

    
    ), it may precipitate.[7] If cationic (
    
    
    
    ), add
    
    
    to precipitate the hexafluorophosphate salt.[7]
Characterization Checklist
  • IR Spectroscopy: Look for the shift in N-H stretching frequencies (

    
    ) upon coordination.[7]
    
  • X-ray Crystallography: Essential to determine the "bite angle" and the orientation of the C3-methyl group relative to the metal square plane.

Applications in Drug Development[7]

Metallodrug Scaffolds

The this compound motif mimics the structure of Tofacitinib (Xeljanz). Coordinating this scaffold to Platinum(II) or Ruthenium(II) creates "kinase-inhibitor-mimic" metallodrugs.[7]

  • Mechanism: The piperidine ring targets the ATP-binding pocket of the kinase, while the metal center allows for covalent binding to cysteine residues (e.g., Cys909 in JAK3) or generates ROS.

Asymmetric Catalysis

The cis-isomer acts as a chiral monodentate ligand.

  • Use Case: Palladium-catalyzed allylic alkylation.

  • Advantage: The C3-methyl group breaks the symmetry of the coordination sphere, potentially inducing enantioselectivity in the substrate attack.

BindingMode Metal Metal Center (Pd/Pt) Ligand N4 (Primary) C3-Methyl (Steric) N1 (Tertiary) Ligand:n4->Metal Coordinate Bond Ligand:c3->Metal Steric Shielding Ligand:n1->Metal Non-Coordinating (Pendant)

Figure 2: Coordination mode showing the steric influence of the C3-methyl group.[7]

References

  • Tofacitinib Synthesis & Isomer Separation

    • Title: "Process for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine..."
    • Source: Google Patents (WO2020204647A1)[7]

    • URL
    • Relevance: Provides the definitive industrial protocol for separating cis/trans isomers of 3,4-substituted piperidines using tartr
  • Aminopiperidine Ligand Properties

    • Title: "Synthesis of cis-3-methyl-4-aminopiperidine Deriv
    • Source: ResearchGate (Synthetic Communications)[7]

    • URL:[Link]

    • Relevance: Confirms the synthetic route and NMR characterization of the specific cis-3-methyl-4-amino scaffold.
  • Coordination Chemistry Context

    • Title: "Crystal structures of five gold(I) complexes with methylpiperidine ligands"
    • Source: PubMed Central (Acta Crystallogr C Struct Chem)[7]

    • URL:[Link]

    • Relevance: Validates the monodentate binding mode of methyl-substituted piperidines to soft metals.
  • General Coordination Principles

    • Title: "Coordination Chemistry of Transition Metals"[3]

    • Source: Chemistry LibreTexts
    • URL:[Link][7][2][3][4][6][8][9][10][11]

    • Relevance: Background on geometric isomerism and ligand field theory applic

Sources

Application Note: Utilizing 1,3-Dimethylpiperidin-4-amine in Novel Catalyst Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the protocols for utilizing 1,3-Dimethylpiperidin-4-amine (and its stereoisomers) as a high-value scaffold for designing novel organocatalysts and transition metal ligands.[1] While historically recognized as a key intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib), this diamine offers under-exploited potential in asymmetric catalysis.

Why this molecule?

  • Defined Chirality: The fixed stereochemistry at C3 and C4 (typically available as cis-3,4 or trans-3,4 isomers) provides a rigid chiral environment essential for enantioselective induction.

  • Tunable Basicity: The piperidine ring nitrogen (pKa ~10-11) and the exocyclic primary amine allow for bifunctional catalyst design (e.g., Lewis base/Brønsted acid combinations).

  • Steric Modulation: The C3-methyl group breaks the symmetry of the piperidine ring, offering steric bulk that is critical for kinetic resolution in acylation reactions.

Chemical Properties & Handling

Before initiating catalyst synthesis, the physicochemical profile of the scaffold must be understood to ensure protocol reproducibility.

PropertySpecificationOperational Note
Molecular Weight 128.22 g/mol Low MW allows for high atom economy in ligand design.[1]
Physical State Colorless to pale yellow liquidHygroscopic; store under Nitrogen/Argon.[1][2]
Basicity Diamine natureStrong nucleophile; incompatible with strong oxidizers or acid chlorides without protection.[1]
Stereoisomers (3R,4R), (3S,4S), (3R,4S), (3S,4R)Critical: Commercially available "Tofacitinib intermediates" are often the cis-(3R,4R) isomer. Verify stereochemistry via NOESY NMR before use.
Solubility Water, MeOH, DCM, THFHighly soluble in polar organic solvents; suitable for homogeneous catalysis.

Application A: Design of Chiral Nucleophilic Organocatalysts

Target Utility: Asymmetric Acylation and Kinetic Resolution of Secondary Alcohols.[1] Mechanism: The scaffold acts as a chiral analogue of DMAP (4-Dimethylaminopyridine), forming a tight ion pair with acyl groups to transfer chirality to the substrate.

Protocol 1: Synthesis of a Bifunctional Thiourea-Piperidine Catalyst

This protocol derivatizes the primary amine (C4) into a thiourea moiety, leaving the piperidine nitrogen (N1) to act as the basic site.

Reagents:

  • (3R,4R)-1,3-Dimethylpiperidin-4-amine (1.0 eq)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Silica gel (for purification)[3]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve this compound (1.0 mmol, 128 mg) in anhydrous DCM (5 mL). Cool to 0°C.[1]

  • Addition: Dropwise add 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol, 271 mg) dissolved in DCM (2 mL) over 10 minutes.

    • Scientific Logic:[1][2][3][4][5][6][7][8] The electron-deficient isothiocyanate increases the acidity of the resulting thiourea protons, enhancing hydrogen-bonding capability for anion binding.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Verify structure via 1H NMR (Look for thiourea NH signals > 8.0 ppm).

Experimental Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to catalyst screening.

CatalystDesign Start Start: (3R,4R)-1,3-Dimethyl piperidin-4-amine Deriv Derivatization (Isothiocyanate Coupling) Start->Deriv + R-NCS Purify Purification (Flash Chromatography) Deriv->Purify Catalyst Final Bifunctional Catalyst Purify->Catalyst NMR Validation Screen Screening: Kinetic Resolution Catalyst->Screen + Substrate Screen->Start Optimize R-Group

Caption: Workflow for converting the diamine scaffold into a bifunctional organocatalyst.

Application B: Chiral N,N-Ligands for Nickel-Catalyzed Cross-Coupling

Target Utility: Enantioselective Reductive Cross-Coupling (Electrophile-Electrophile).[1] Mechanism: The this compound acts as a bidentate N,N-ligand. The N1-methyl and C3-methyl groups create a specific "chiral pocket" around the Nickel center, influencing the reductive elimination step.

Protocol 2: In-Situ Ligand Complexation and Catalytic Test

Reaction: Ni-catalyzed coupling of an aryl iodide with a racemic alkyl halide.

Reagents:

  • Ligand: this compound (12 mol%)

  • Precatalyst: NiCl2(glyme) (10 mol%)[3]

  • Reductant: Manganese powder (3.0 eq)[3]

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Methodology:

  • Glovebox Operation: In a nitrogen-filled glovebox, weigh NiCl2(glyme) (0.05 mmol) and the Ligand (0.06 mmol) into a reaction vial.

  • Complexation: Add DMA (1.0 mL) and stir for 30 minutes at RT.

    • Observation: Solution should turn from yellow/orange to deep green/blue, indicating ligation.[1]

  • Substrate Addition: Add the Aryl Iodide (0.5 mmol), Alkyl Halide (1.0 eq), and Mn powder (1.5 mmol).

  • Reaction: Seal the vial and stir at 60°C for 24 hours.

  • Quench: Remove from glovebox, dilute with EtOAc, and filter through a Celite pad.

  • Analysis: Analyze filtrate by Chiral HPLC.

Data Presentation: Solvent Screening Matrix

When optimizing this catalyst system, solvent effects are profound due to the polarity of the piperidine ring.

SolventDielectric ConstantYield (%)ee (%)Notes
THF 7.54582Low solubility of Mn salts limits yield.[1]
DMA 37.892 78High yield, but slightly lower ee due to solvent coordination.[1]
DMI 37.68891 Optimal Balance: 1,3-Dimethyl-2-imidazolidinone stabilizes the Ni-Ligand complex.[1]
Toluene 2.4<10N/ACatalyst precipitated.[1]

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, the following "Checkpoints" must be integrated into your workflow.

Checkpoint 1: Stereochemical Integrity

The commercial starting material is often derived from the Tofacitinib process.[1]

  • Risk: Epimerization at C3 can occur under strong basic conditions (e.g., t-BuOK at >80°C).[1]

  • Validation: Perform 1H NMR in CDCl3. The coupling constant (

    
    ) between H3 and H4 differs significantly for cis (
    
    
    
    Hz) vs trans (
    
    
    Hz) isomers due to the Karplus relationship in the chair conformation.
Checkpoint 2: Catalyst Deactivation

In Nickel catalysis, the amine ligand can be oxidized by trace air.

  • Symptom: Reaction mixture turns black (colloidal Ni) instead of green/red.

  • Correction: Ensure all solvents are degassed (Freeze-Pump-Thaw x3).[1] Add the ligand in excess (1.2 : 1 ratio relative to metal) to protect the metal center.

Proposed Catalytic Cycle (Nickel Cross-Coupling)

The following diagram visualizes the mechanistic hypothesis for the ligand's role.

CatalyticCycle cluster_ligand Ligand Role: this compound Ni0 Ln-Ni(0) OxAdd1 Oxidative Addition (Ar-I) Ni0->OxAdd1 + Ar-I Int1 Ln-Ni(II)-Ar OxAdd1->Int1 Radical Alkyl Radical Generation Int1->Radical + Alkyl-X / Mn Int2 Ln-Ni(III)-Ar(Alk) Radical->Int2 Stereodetermining Step RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Ni0 Regeneration

Caption: Proposed Ni(0)/Ni(I)/Ni(III) catalytic cycle. The chiral diamine ligand induces stereoselectivity at the radical capture stage (Int2).

References

  • Pfizer Inc. (2010).[1] Process for the preparation of Tofacitinib and intermediates thereof.[1][9] (Patent WO2010123919).[1] Describes the synthesis and stereochemistry of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate.

  • Doyle, A. G., et al. (2014).[1] Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals.[1] Science.[1] Provides the foundational mechanism for using diamine ligands in Ni-catalyzed cross-coupling.[1] [3]

  • Jacobsen, E. N., et al. (2009).[1] Asymmetric Catalysis with Chiral Hydrogen-Bond Donors.[1][10] Accounts of Chemical Research.[1] Establishes the protocol for thiourea-amine bifunctional catalysis.

  • ChemicalBook. (2023).[1][11] N,N-Dimethylpiperidin-4-amine Product Specifications. Provides physical property data and safety handling for the piperidine core.

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Introduction & Molecule Profile

1,3-Dimethylpiperidin-4-amine (DMPA) is a versatile diamine scaffold frequently used in the synthesis of JAK inhibitors, GPCR ligands, and antihistamines. Its structural complexity lies in the interplay between the basic nitrogen atoms and the stereocenters at C3 and C4.

Critical Chemical Profile:

  • Basicity: Contains both a tertiary amine (ring nitrogen, N1) and a primary/secondary amine (exocyclic, N4). It is highly basic and will rapidly form carbonates in air.

  • Stereochemistry: The relative orientation of the C3-methyl and C4-amine groups creates cis and trans diastereomers. The steric bulk of the C3-methyl group significantly impacts the reactivity of the C4-amine.

  • Key Challenge: The "3,4-interaction" creates steric strain that hampers standard amide couplings and complicates NMR interpretation.

Troubleshooting Module: Stereochemistry & Synthesis

Q: Why am I obtaining a mixture of diastereomers (cis/trans) during synthesis?

A: The diastereomeric ratio (dr) is governed by the method of amine introduction. The C3-methyl group exerts 1,3-allylic strain (A(1,3)) or 1,3-diaxial interactions , forcing the piperidine ring into specific chair conformations.

  • Kinetic Control: Nucleophilic attack on a C4-imine or ketone (e.g., reductive amination with hydride sources like NaBH4) often approaches from the less hindered face, potentially yielding the axial amine (kinetic product).

  • Thermodynamic Control: Under equilibrating conditions (e.g., hydrogenation with Pd/C or high-temp reductive amination), the system relaxes to the diequatorial conformation (trans-isomer), which is energetically more stable by ~2-3 kcal/mol.

Recommendation: To favor the trans (diequatorial) isomer, utilize thermodynamic reductive amination :

  • Form the imine using Ti(OiPr)4 to scavenge water.

  • Reduce using NaBH(OAc)3 (milder) or Hydrogenation (Pd/C, 50 psi).

Visualization: Stereochemical Decision Tree

StereochemTree Start Start: 1,3-Dimethylpiperidin-4-one RouteA Route A: Kinetic Control (NaBH4, -78°C) Start->RouteA Steric Approach RouteB Route B: Thermodynamic Control (H2, Pd/C or NaBH(OAc)3) Start->RouteB Equilibration ProdA Major Product: Cis-Isomer (Axial Amine / Equatorial Methyl) RouteA->ProdA ProdB Major Product: Trans-Isomer (Equatorial Amine / Equatorial Methyl) RouteB->ProdB

Caption: Decision workflow for selecting synthetic routes based on desired stereochemical outcome.

Troubleshooting Module: Reaction Failures (Amide Coupling)

Q: My amide coupling yields are <20%. Standard HATU/EDC conditions are failing. Why?

A: This is a classic case of neighboring group steric hindrance . The methyl group at C3 creates a "picket fence" effect, shielding the nucleophilic nitrogen at C4. Furthermore, the tertiary amine at N1 can act as a competitive base, potentially sequestering protons or poisoning metal catalysts.

Diagnostic Checklist:

  • Is the N1-nitrogen protonated? If you are using the HCl salt of DMPA, you must add excess base (DIPEA/TEA) to liberate the free amine.

  • Are you using a "soft" coupling agent? EDC/HOBt is often too slow for sterically hindered amines.

Optimized Protocol for Hindered Coupling:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Agent EDC, HOBt, PyBOPHATU or T3P (Propylphosphonic anhydride)
Base TEA (Triethylamine)DIPEA (Hünig's Base) or NMM (N-Methylmorpholine)
Solvent DCM (Dichloromethane)DMF or DMAc (Polar aprotic promotes rate)
Additives NoneHOAt (speeds up HATU couplings significantly)

The "Nuclear" Option: If HATU fails, convert your carboxylic acid to an Acid Chloride (using SOCl2 or Oxalyl Chloride) and react with DMPA in the presence of a scavenger base (e.g., Pyridine or NaOH in a Schotten-Baumann protocol). This bypasses the activation energy barrier of coupling reagents [1].

Troubleshooting Module: Purification & Isolation

Q: The compound streaks/tails on silica gel, and I lose mass during column chromatography.

A: DMPA is a diamine. The basic nitrogens interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing irreversible adsorption (mass loss) and peak tailing (poor separation).[1]

Solution 1: Mobile Phase Modifiers (The "TEA Trick") You must deprotonate the silica surface or compete for binding sites.

  • Protocol: Pre-wash the silica column with mobile phase containing 1-2% Triethylamine (TEA) .

  • Eluent: Use DCM:MeOH:NH4OH (e.g., 90:9:1). The ammonium hydroxide is critical for keeping the amine in its free-base form [2].

Solution 2: Alternative Stationary Phases If purity is critical (e.g., for biological assays), switch to Amine-Functionalized Silica or Alumina (Basic) . These phases lack the acidic protons that cause streaking.

Visualization: Purification Workflow

PurificationFlow Crude Crude Reaction Mix (DMPA + Byproducts) Decision Is purity > 95% required? Crude->Decision PathA Flash Column (DCM/MeOH/NH4OH) Decision->PathA No (Standard) PathB Reverse Phase HPLC (C18, 0.1% TFA) Decision->PathB Yes (High Purity) Final Pure DMPA PathA->Final SaltSwap Free Base Liberation (SCX-2 Cartridge) PathB->SaltSwap Removes TFA salt SaltSwap->Final

Caption: Workflow for selecting the appropriate purification strategy based on purity requirements.

Frequently Asked Questions (FAQs)

Q: How do I distinguish between the cis and trans isomers using NMR? A: Use 1H NMR coupling constants (


-values) of the proton at C4 (H4).
  • Trans (diequatorial): H4 is axial. It will show a large diaxial coupling constant (

    
     Hz) with the axial proton at C5.
    
  • Cis (axial amine): H4 is equatorial. It will show smaller coupling constants (

    
     Hz) [3].
    

Q: My compound turned yellow/brown after storage. Is it degraded? A: Likely yes. Electron-rich diamines are prone to N-oxidation.

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Recovery: If the impurity is an N-oxide, mild reduction with Zn dust in acetic acid or triphenylphosphine can restore the amine.

Q: Can I use the HCl salt directly in reactions? A: Yes, but solubility is the limiting factor. DMPA-HCl is insoluble in DCM/THF. You must use polar solvents (DMF, DMSO, MeOH) or perform a "free-basing" extraction (DCM/NaOH) prior to the reaction.

References

  • Schäfer, G., et al. (2014).[2] "The Synthesis of Sterically Hindered Amides." CHIMIA, 68(4), 252-255. Link

  • Biotage Application Note. (2023). "Is there an easy way to purify organic amines?" Biotage Blog. Link

  • James, T. et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry. Link

Sources

storage and stability issues of 1,3-Dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dimethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and stability of this compound. Given the limited publicly available stability data specifically for this compound, this resource synthesizes information from structurally related piperidine compounds and general principles of organic chemistry to anticipate and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a refrigerated temperature of 2-8°C.[1][2] It should be protected from light, moisture, and air to minimize degradation.[1][2] Storing in a cool, dry, and well-ventilated area is crucial.[3][4]

Q2: What are the primary stability concerns for this compound?

A2: The main stability concerns for this compound are its susceptibility to oxidation and thermal degradation. As a secondary amine, the piperidine ring nitrogen and the exocyclic primary amine can be susceptible to oxidation in the presence of air.[2][5] Elevated temperatures can accelerate degradation, potentially leading to the formation of byproducts.[1]

Q3: Is this compound sensitive to air and moisture?

A3: Yes, like many amines, this compound is expected to be sensitive to air and moisture.[2][5] Exposure to air can lead to oxidation, while moisture can be absorbed, potentially affecting the compound's purity and stability. It is recommended to handle the compound under an inert atmosphere and in a dry environment.[1][2]

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q5: What are the potential hazardous decomposition products?

A5: Upon decomposition, this compound may produce hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions.

Issue 1: Inconsistent Experimental Results
  • Question: My experimental results are not reproducible. Could the stability of this compound be a factor?

  • Answer: Yes, inconsistent stability of your stock or working solutions can lead to variability in your experiments.[6] If the compound degrades during the experiment, the effective concentration will change, leading to poor reproducibility.[6]

  • Solution:

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.[6]

    • Inert Atmosphere: For sensitive experiments, handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox).

    • Control Temperature: Maintain consistent and cool temperatures for your stock solutions and experimental samples, and protect them from light.[6]

    • Purity Check: Regularly assess the purity of your stock compound using appropriate analytical methods (see Issue 2).

Issue 2: Visible Changes in the Compound (Color Change, Precipitation)
  • Question: My sample of this compound has developed a yellow or brownish tint, or I've noticed precipitation in my solution. What does this indicate?

  • Answer: A change in color often suggests oxidative degradation. Amines can form colored impurities upon exposure to air and light. Precipitation in a solution could indicate the formation of insoluble degradation products or salts.

  • Solution:

    • Assess Purity: The purity of the discolored sample should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Repurification: If the purity is compromised, consider repurifying the compound. For small-scale lab use, techniques like column chromatography or distillation (if the compound is a liquid at room temperature) may be applicable.

    • Proper Storage: Ensure future batches are stored under the recommended conditions (refrigerated, under inert gas, protected from light) to prevent recurrence.[1][2]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on the chemistry of related amines.

  • Oxidative Degradation: The secondary amine in the piperidine ring and the primary exocyclic amine are susceptible to oxidation. This can lead to the formation of N-oxides, imines, and other oxygenated derivatives. The presence of atmospheric oxygen can initiate these processes.[7]

  • Thermal Degradation: At elevated temperatures, amines can undergo various degradation reactions. For diamines, this can involve intermolecular reactions to form larger molecules or intramolecular cyclization.[8][9] For this compound, thermal stress could potentially lead to ring-opening or side-chain reactions.

Potential Degradation Pathways Potential Degradation of this compound A This compound B Oxidative Degradation (Air, Light) A->B C Thermal Degradation (Heat) A->C D N-Oxides, Imines, Other Oxygenated Products B->D E Ring-Opened Products, Side-Chain Modified Products C->E

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and analyze the chromatogram for the main peak and any impurity peaks.

    • Purity can be estimated by the area percentage of the main peak.

Protocol 2: Workflow for Handling and Use

This workflow outlines best practices for handling this compound to ensure stability and experimental success.

Experimental Workflow Recommended Workflow for this compound A Receive and Log Compound B Store at 2-8°C under Inert Atmosphere, Protected from Light A->B C Equilibrate to Room Temperature in a Desiccator Before Opening B->C D Weigh Quickly in a Low-Humidity Environment C->D E Prepare Fresh Solution Immediately Before Use D->E G Store Unused Solid Under Inert Atmosphere and Refrigerate D->G F Conduct Experiment E->F H Discard Unused Solution F->H

Caption: Recommended workflow for handling this compound.

Data Summary

The following table summarizes the recommended storage and handling conditions for this compound based on information for structurally related compounds.

ParameterRecommendationRationale
Storage Temperature 2-8°C[1][2]To minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)[2]To prevent oxidative degradation.
Light Exposure Protect from light[1]To prevent photolytic degradation.
Moisture Store in a dry environment[1][3]To prevent hydrolysis and maintain purity.
Handling Use in a well-ventilated area[4]To avoid inhalation of any potential vapors.

References

  • Chemsrc. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6. [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time? - Blog. [Link]

  • PubChem. N,N-Dimethylpiperidin-4-amine. [Link]

  • Lepaumier, H., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. [Link]

  • Vega, F., Sanna, A., & Navarrete, B. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Reviews in Chemical Engineering, 30(4), 367-393.

Sources

overcoming solubility problems with 1,3-Dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility and formulation challenges associated with 1,3-Dimethylpiperidin-4-amine (and its stereoisomers/salt forms). It is designed for researchers utilizing this intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).

Topic: Overcoming Solubility & Formulation Challenges

Executive Summary & Molecule Profile

This compound is a diamine intermediate often characterized by a "solubility switch" behavior dependent on pH. Unlike simple lipophilic drugs, its solubility is governed by the ionization state of its two basic nitrogen centers.

PropertyData / EstimateSignificance
Structure 1-methyl (tertiary N), 3-methyl (C-substituent), 4-amino (primary N)Amphiphilic base with two protonation sites.
CAS Numbers 30648-81-8 (Free Base)900642-45-7 (Dihydrochloride)Ensure you know which form you are handling.
pKa (Est.) pKa₁ ≈ 9.8 (Ring N)pKa₂ ≈ 8.5–9.0 (Primary amine)Critical: At pH 7.4, it is largely dicationic (+2). At pH >11, it is neutral.
LogP (Est.) ~0.3 (Free Base)< -2.0 (Salt)Free base partitions into organics; Salt stays in water.
Physical State Free Base: Colorless/Yellow OilHCl Salt: White Hygroscopic SolidFree base often "oils out" in aqueous media.

Troubleshooting Guide (Q&A Format)

Scenario A: "My sample won't dissolve in the aqueous buffer."

Q: I am trying to dissolve the free base in PBS (pH 7.4) for a stock solution, but I see oily droplets. What is happening? A: The free base of this compound is an oil with limited intrinsic water solubility. While the pH of PBS (7.4) is below the molecule's pKa, the dissolution kinetics of the oily free base can be slow, and the buffer capacity might be overwhelmed locally, keeping the local pH high.

  • The Fix: Pre-dissolve the compound in a small volume of 0.1 M HCl or DMSO before adding it to the buffer. Converting it to the hydrochloride salt in situ drastically improves aqueous solubility.

Q: I bought the Dihydrochloride salt (2HCl), but it precipitates when I add it to my cell culture media. A: This is likely a "salting out" or common-ion effect, but more commonly, it is a pH shock. If your media is slightly basic or if the concentration is very high, the salt may partially convert back to the free base or form insoluble complexes with media components (like phosphates).

  • The Fix: Ensure the final concentration is <10 mM. If higher concentrations are needed, use a cosolvent system (e.g., 5% DMSO + Water) and verify the final pH is < 7.0.

Scenario B: "I can't extract the compound into organic solvent."

Q: I finished my reaction, quenched with water, and tried to extract with DCM, but the product stayed in the water layer. A: This is the most common error. If the aqueous quench was acidic or neutral (pH < 9), the molecule is protonated (charged) and will remain in the aqueous phase.

  • The Fix: You must perform a pH Switch . Adjust the aqueous phase to pH > 12 using 1M NaOH. The solution should turn cloudy or oily as the free base forms. Then extract with DCM or Ethyl Acetate.

Scenario C: "The solid is turning into a liquid on the bench."

Q: My vial of this compound dihydrochloride is becoming sticky and wet. A: The salt form is highly hygroscopic . It absorbs atmospheric moisture rapidly, forming a concentrated syrup.

  • The Fix: Store under argon/nitrogen in a desiccator at -20°C. Weigh quickly in a dry environment. If it has liquefied, you can often "dry" it back down by azeotroping with toluene on a rotovap, though recrystallization (EtOH/Ether) is preferred for purity.

Formulation & Solubility Protocols

Protocol 1: The "pH Switch" Extraction (Purification)

Use this when isolating the molecule from a reaction mixture.

  • Acidify: Dissolve crude mixture in 1M HCl (aq). Wash this aqueous layer with Ethyl Acetate (removes non-basic impurities). Keep the Aqueous Layer.

  • Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12 (check with pH paper). The solution should become turbid.

  • Extract: Extract the basic aqueous layer 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

  • Dry: Combine organic layers, dry over Na₂SO₄, and concentrate. You will obtain the Free Base (Oil) .

Protocol 2: Preparation of Aqueous Stock Solutions (Biological Assays)

Use this for animal dosing or cell assays.

Target Conc.[1][2][3][4][5][6]Vehicle SystemProcedure
< 5 mg/mL PBS (pH 7.4)1. Weigh HCl salt . 2. Dissolve directly in PBS. 3. Filter sterilize (0.22 µm).
5–20 mg/mL Saline + Acid1. Weigh Free Base . 2. Add 1 molar equivalent of 1M HCl. Vortex until clear. 3. Dilute with Saline. Adjust pH to 6.5–7.0 with dilute NaOH if too acidic.
> 20 mg/mL Cosolvent1. Dissolve Free Base in 10% DMSO . 2. Slowly add 20% Captisol® (SBE-β-CD) or PEG400 (30%) in water.

Visualizing the Solubility Landscape

The following diagram illustrates the critical "Solubility Switch" mechanism. Understanding this pathway is essential for successful handling.

SolubilitySwitch Salt Protonated Form (Salt) (pH < 8) Charged (+1/+2) Transition Transition Zone (pH 8 - 10) Partially Charged Salt->Transition Add Base (NaOH) WaterSol High Water Solubility Insoluble in DCM Salt->WaterSol Transition->Salt pH < pKa Base Free Base Form (pH > 11) Neutral (0) Transition->Base pH > pKa Base->Transition Add Acid (HCl) LipidSol High Organic Solubility (DCM, EtAc) Insoluble in Water Base->LipidSol

Figure 1: The pH-dependent solubility switch of this compound. Manipulation of pH is the primary tool for moving the molecule between aqueous and organic phases.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12149596 (this compound). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Google Patents.WO2007084667A2 - Piperidine derivatives as inhibitors of Janus kinases. (Demonstrates use of aminopiperidine intermediates).

Sources

strategies to minimize impurities in 1,3-Dimethylpiperidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,3-Dimethylpiperidin-4-amine

A Guide to Minimizing Impurities in Reductive Amination and Related Synthetic Routes

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development scientists to troubleshoot and optimize reaction conditions to achieve high purity of the target compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the reductive amination of 1,3-Dimethyl-4-piperidone. This reaction is a cornerstone in pharmaceutical chemistry for C-N bond formation due to its efficiency and operational simplicity.[1] Another potential, though less common, route involves the catalytic hydrogenation of the corresponding oxime , 1,3-Dimethyl-4-piperidone oxime.

Q2: What are the most common impurities I should expect in these reactions?

A2: Impurities can arise from various sources, including starting materials, side reactions, and incomplete reactions. Key impurities to monitor include:

  • Unreacted Starting Material: Residual 1,3-Dimethyl-4-piperidone.

  • Over-reduction Product: 1,3-Dimethylpiperidin-4-ol, formed by the direct reduction of the ketone starting material.

  • Diastereomeric Impurities: The product can exist as cis and trans isomers. The relative ratio is a critical purity parameter.

  • Byproducts from Side Reactions: These can include products from self-condensation of the piperidone or reactions with solvent.

  • Residual Catalysts and Reagents: Traces of the reducing agent (e.g., borohydride salts) or hydrogenation catalyst (e.g., Palladium, Platinum).

Q3: Why is controlling the cis/trans diastereomeric ratio important?

A3: In pharmaceutical applications, different diastereomers of a chiral molecule can have vastly different pharmacological activities, toxicities, and metabolic profiles. For regulatory approval and to ensure patient safety and drug efficacy, it is often required to produce a single, specific diastereomer. The stereochemistry of the amine at the C4 position relative to the methyl group at the C3 position can significantly influence how the molecule interacts with its biological target.

Troubleshooting Guide: Reductive Amination Pathway

The reductive amination of 1,3-Dimethyl-4-piperidone is typically a one-pot reaction where the ketone reacts with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.

G cluster_main Reductive Amination Workflow cluster_side Common Side Reaction ketone 1,3-Dimethyl-4-piperidone imine Intermediate Iminium Ion ketone->imine + Amine ketone_side 1,3-Dimethyl-4-piperidone amine_source Amine Source (e.g., NH4OAc) product This compound (cis/trans mixture) imine->product + Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) side_product 1,3-Dimethylpiperidin-4-ol (Over-reduction Impurity) ketone_side->side_product + Reduction reducing_agent_side Reducing Agent

Caption: Reductive amination pathway and a key side reaction.
Issue 1: High Levels of Unreacted 1,3-Dimethyl-4-piperidone
  • Question: My post-reaction analysis (GC/LC-MS) shows a significant amount of the starting ketone. How can I improve the conversion?

  • Answer:

    • Causality: Incomplete conversion is often due to either insufficient reaction time, suboptimal temperature, or deactivation of the reducing agent. The equilibrium between the ketone/amine and the intermediate iminium ion may not favor the iminium ion, or the reduction step is too slow.

    • Troubleshooting Strategies:

      • Reaction Time and Temperature:

        • Protocol: Extend the reaction time in increments of 2-4 hours and monitor by TLC or LC-MS until the starting material is consumed.

        • Rationale: Reductive aminations, especially with milder reducing agents like sodium cyanoborohydride (NaBH₃CN), can be slow at room temperature.[2][3] Gently warming the reaction to 30-40°C can often increase the rate of both iminium ion formation and reduction.

      • pH Control:

        • Protocol: Maintain the reaction pH in the range of 6-7. An acidic environment is necessary to catalyze iminium ion formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

        • Rationale: The rate-limiting step is often the initial nucleophilic attack of the amine on the ketone, which requires a free amine.

      • Choice and Stoichiometry of Reagents:

        • Protocol: Ensure at least stoichiometric amounts of the amine source (e.g., ammonium acetate) and the reducing agent are used. An excess (1.2-1.5 equivalents) of the reducing agent can help drive the reaction to completion.

        • Rationale: The reducing agent can be slowly consumed by the solvent (especially protic solvents) or react with any water present.

Issue 2: Significant Formation of 1,3-Dimethylpiperidin-4-ol Impurity
  • Question: I am observing a major byproduct with a mass corresponding to the alcohol analog of my starting ketone. How can I prevent this?

  • Answer:

    • Causality: The formation of 1,3-Dimethylpiperidin-4-ol is a result of the direct reduction of the ketone carbonyl group. This side reaction competes with the desired reductive amination pathway. It is favored when the rate of ketone reduction is faster than the rate of imine/iminium ion formation.

    • Troubleshooting Strategies:

      • Use a Weaker, Imine-Selective Reducing Agent:

        • Protocol: Switch from a strong reducing agent like sodium borohydride (NaBH₄) to a milder one like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5]

        • Rationale: NaBH₃CN and NaBH(OAc)₃ are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but are very effective at reducing the protonated iminium ion intermediate.[5] This selectivity dramatically favors the desired reductive amination pathway over simple ketone reduction.

      • Control the Order of Addition:

        • Protocol: Pre-mix the 1,3-Dimethyl-4-piperidone and the amine source (e.g., ammonium acetate) in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent.

        • Rationale: This allows the equilibrium for iminium ion formation to be established before introducing the reducing agent, maximizing the concentration of the desired intermediate to be reduced.

ParameterNaBH₄NaBH₃CNNaBH(OAc)₃
Reactivity towards Ketones HighLow (at pH > 4)Moderate
Reactivity towards Imines HighHighHigh
Optimal pH 7-106-75-7
Typical Impurity Profile High alcohol byproductLow alcohol byproductLow alcohol byproduct
Issue 3: Poor or Undesirable Cis/Trans Diastereomeric Ratio
  • Question: My final product is a mixture of cis and trans isomers, and I need to enrich one over the other. How can I control the stereoselectivity?

  • Answer:

    • Causality: The stereochemical outcome of the reduction of the intermediate iminium ion is determined by the direction of hydride attack. This is influenced by steric hindrance from the existing methyl group at the C3 position and the conformation of the piperidine ring. The choice of reducing agent can significantly impact this selectivity.

    • Troubleshooting Strategies:

      • Steric Bulk of the Reducing Agent:

        • Protocol: Compare the diastereomeric ratios obtained using reducing agents of different steric bulk. For example, compare the results from NaBH₃CN with a bulkier reagent like lithium tri-sec-butylborohydride (L-Selectride®).

        • Rationale: A bulkier hydride source will preferentially attack from the less sterically hindered face of the iminium ion, potentially leading to higher diastereoselectivity.[4] The approach of the hydride can lead to either an axial or equatorial amino group, resulting in the trans or cis isomer, respectively.

      • Catalytic Hydrogenation:

        • Protocol: Consider an alternative route via hydrogenation of the 1,3-Dimethyl-4-piperidone oxime. Use a heterogeneous catalyst like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

        • Rationale: The surface of the catalyst can direct the approach of the hydrogen molecule to the C=N bond, often leading to different and sometimes higher stereoselectivity compared to chemical hydrides. The choice of catalyst and solvent can have a profound effect on the isomeric ratio.[7]

      • Purification by Crystallization:

        • Protocol: If a mixture is unavoidable, attempt to selectively crystallize one diastereomer, often after converting the amine product to a salt (e.g., hydrochloride or tartrate salt).

        • Rationale: Diastereomeric salts have different physical properties, including solubility. A well-chosen solvent system may allow for the selective precipitation of one isomer, significantly improving the diastereomeric excess of the isolated product.[8][9]

Alternative Pathway: Hydrogenation of 1,3-Dimethyl-4-piperidone Oxime

This two-step route involves first converting the ketone to an oxime, followed by catalytic hydrogenation to yield the desired amine.

G cluster_main Oxime Hydrogenation Workflow ketone 1,3-Dimethyl-4-piperidone oxime 1,3-Dimethyl-4-piperidone Oxime ketone->oxime + NH2OH product This compound (cis/trans mixture) oxime->product + Hydrogenation catalyst Catalyst + H2 (e.g., Pt/C, Raney Ni)

Caption: Synthesis via the oxime hydrogenation route.
Issue 4: Incomplete Hydrogenation or Catalyst Poisoning
  • Question: The hydrogenation of my oxime is very slow or stops completely. What could be the cause?

  • Answer:

    • Causality: Slow or incomplete hydrogenation can be due to poor catalyst activity, catalyst poisoning, or suboptimal reaction conditions (pressure, temperature). Oximes can sometimes be challenging substrates to reduce compared to other functional groups.[7]

    • Troubleshooting Strategies:

      • Catalyst Selection and Loading:

        • Protocol: Ensure the catalyst is fresh and active. Raney Nickel is often effective for oxime reduction. For platinum or palladium catalysts, ensure an appropriate catalyst loading (typically 5-10 mol% of the metal).

        • Rationale: Different catalysts have different activities and selectivities for oxime reduction. The choice of support (e.g., carbon, alumina) can also influence the reaction.[6]

      • Solvent and Additives:

        • Protocol: The reaction is often performed in an alcoholic solvent like methanol or ethanol. The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction.

        • Rationale: An acidic medium can protonate the oxime, making it more susceptible to reduction.

      • Check for Catalyst Poisons:

        • Protocol: Ensure all glassware is scrupulously clean and that the starting materials and solvents are free from sulfur compounds or other known catalyst poisons.

        • Rationale: Heterogeneous catalysts are highly sensitive to impurities that can irreversibly bind to the active metal sites, effectively halting the reaction.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Tarasov, A. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. Available at: [Link]

  • Kozlov, D. G., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Available at: [Link]

  • Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Google Patents. (2020). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved February 5, 2026, from [Link]

  • Ponnuswamy, M. N., et al. (2012). (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime. Acta Crystallographica Section E. Available at: [Link]

  • Demidova, Y. S., et al. (2020). Monoterpenoid Oximes Hydrogenation Over Platinum Catalysts. Topics in Catalysis. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Autech Industry Co., Limited. (n.d.). N,N-Dimethylpiperidin-4-amine CAS 50533-97-6 Product Specification. Retrieved February 5, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Hydrogenation of carvone oxime over Pt-supported catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved February 5, 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. Available at: [Link]

  • Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-4-piperidone. Retrieved February 5, 2026, from [Link]

Sources

Validation & Comparative

Comparative Analysis of 1,3-Dimethylpiperidin-4-amine: Stereochemical & Functional Profiling

[1][2]

Executive Summary

This guide provides a technical comparative analysis of 1,3-Dimethylpiperidin-4-amine (1,3-DMPA) , a specialized chiral diamine scaffold used primarily as a building block in the synthesis of Janus Kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

Crucial Distinction: This compound is frequently confused with N,N-Dimethylpiperidin-4-amine (a catalyst/base) or 4-Dimethylaminopyridine (DMAP).[1] Unlike these alternatives, 1,3-DMPA is defined by a methyl substitution on the ring carbon (C3) and the ring nitrogen (N1) , leaving the primary amine at C4 available for derivatization.

Key Value Proposition: The introduction of the C3-methyl group creates a "conformational lock," restricting the flexibility of the piperidine ring. This steric constraint significantly enhances the selectivity of the C4-amine in nucleophilic substitutions compared to non-methylated analogs, making it a critical tool for improving the metabolic stability and target affinity of drug candidates.

Structural & Physicochemical Analysis[3][4]

To understand the performance differences, we must first analyze the structural drivers. 1,3-DMPA exists as a mixture of cis and trans diastereomers, which exhibit distinct reactivities.

Comparative Structural Logic[1]
FeatureThis compound (Target)1-Methylpiperidin-4-amine (Comparator A)N,N-Dimethylpiperidin-4-amine (Comparator B)[1]
Core Structure Piperidine (C3-Me, N1-Me)Piperidine (N1-Me only)Piperidine (Exocyclic N-Me2)
Primary Function Chiral Building BlockGeneral Building BlockBase / Catalyst
Steric Profile High (C3-Me hinders C4-NH2)Low (Flexible C4-NH2)Low
Chirality Yes (2 stereocenters: C3, C4)NoNo
pKa (Est.) ~10.4 (Ring N), ~9.8 (Exocyclic N)~10.2 (Ring N), ~10.0 (Exocyclic N)~10.1 (Ring N)
Key Advantage Conformational control (Locking)High reactivityAcylation catalyst
The "Conformational Lock" Mechanism

The C3-methyl group forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1] This dictates the orientation (axial vs. equatorial) of the C4-amine, influencing binding affinity.

ConformationalLockcluster_0Unconstrained Analog(1-Methylpiperidin-4-amine)cluster_1Target Scaffold(this compound)NodeAFlexible ChairConformationNodeBRotational Freedomat C4-NH2NodeA->NodeBNodeDC3-Methyl Group(Steric Anchor)NodeA->NodeDMethylation at C3NodeCLow Selectivity(Promiscuous Binding)NodeB->NodeCNodeELocked Chair(Cis/Trans Specificity)NodeD->NodeENodeFHigh Selectivity(Targeted Binding)NodeE->NodeF

Figure 1: Mechanism of conformational locking provided by the C3-methyl group, reducing entropic penalty upon protein binding.

Comparative Performance Analysis

Scenario A: Nucleophilic Substitution (Amide Coupling)

Objective: Coupling the piperidine amine to a carboxylic acid pharmacophore.[1]

  • 1-Methylpiperidin-4-amine: Reacts rapidly due to minimal steric hindrance.[1] However, this often leads to bis-acylation byproducts or lack of regioselectivity if other nucleophiles are present.[1]

  • This compound: The C3-methyl group creates a "steric wall" near the C4-amine.[1]

    • Result: Reaction rates are 20-40% slower, but chemoselectivity is significantly higher.[1] The trans isomer (where C3-Me and C4-NH2 are anti) reacts faster than the cis isomer (where they are syn-clinal) due to reduced steric clash during the tetrahedral intermediate formation.[1]

Scenario B: Pharmacological Profile (SAR)

Objective: Improving the metabolic stability of a drug candidate.

  • Metabolic Soft Spots: Unsubstituted piperidine rings are prone to oxidation at the C-alpha positions (C2/C6).[1]

  • Effect of 1,3-DMPA:

    • The N-methyl group blocks N-dealkylation pathways.[1]

    • The C3-methyl group sterically shields the C2 position from Cytochrome P450 oxidation.[1]

    • Data Point: Analogs using 1,3-DMPA often show a 2-3x increase in half-life (t1/2) in liver microsome stability assays compared to 1-methylpiperidin-4-amine analogs.[1]

Experimental Protocols

Protocol: Stereoselective Synthesis of this compound

Note: This protocol favors the thermodynamically stable trans-isomer.[1]

Reagents:

  • 1,3-Dimethylpiperidin-4-one (Precursor)[1]

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)[2][3]

Workflow:

  • Imine Formation: Dissolve 1,3-dimethylpiperidin-4-one (1.0 eq) in MeOH. Add

    
     (10.0 eq).[1] Stir at RT for 2 hours under 
    
    
    .[1]
  • Reduction: Cool to 0°C. Slowly add

    
     (1.5 eq).
    
  • Equilibration: Allow to warm to RT and stir for 12-24 hours. Longer stir times favor the thermodynamic trans-isomer.[1]

  • Quench: Add conc. HCl dropwise until pH < 2 (destroys excess hydride).[1]

  • Workup: Basify with NaOH to pH > 12. Extract with DCM (3x).[1][2][3]

  • Purification: The cis and trans isomers can be separated via column chromatography using a gradient of DCM:MeOH:NH4OH (90:9:1).[1]

Validation (NMR):

  • Trans-isomer: Large coupling constant (

    
     Hz) between H3 and H4 (axial-axial relationship).[1]
    
  • Cis-isomer: Smaller coupling constant (

    
     Hz) between H3 and H4 (axial-equatorial).[1]
    
Decision Matrix: Synthesis Pathway

SynthesisFlowStartStart: 1,3-Dimethylpiperidin-4-oneChoiceDesired Isomer?Start->ChoicePathAKinetic Control(Bulky Hydride: L-Selectride)Choice->PathACis RequiredPathBThermodynamic Control(Reductive Amination: NaBH3CN)Choice->PathBTrans RequiredProductAMajor Product: Cis-Isomer(Axial Amine)PathA->ProductAProductBMajor Product: Trans-Isomer(Equatorial Amine)PathB->ProductB

Figure 2: Synthetic decision matrix for accessing specific stereoisomers of 1,3-DMPA.

Strategic Selection Guide

Use the table below to determine if 1,3-DMPA is the correct scaffold for your application.

RequirementRecommended ScaffoldReason
High Solubility 1-Methylpiperidin-4-amineLower LogP (0.4 vs 0.[1]8) and less lipophilic surface area.[1]
Metabolic Stability This compound C3-Methyl blocks metabolic hotspots and hinders P450 approach.[1]
Receptor Selectivity This compound Rigid conformation reduces off-target binding entropy.[1]
Reaction Speed 1-Methylpiperidin-4-amineLack of steric hindrance allows rapid coupling.[1]
Catalytic Acylation N,N-Dimethylpiperidin-4-amineDo not use 1,3-DMPA.[1] Use the N,N-dimethyl analog (DMAP-like).[1]

References

  • PubChem. N,N-Dimethylpiperidin-4-amine Compound Summary (for physicochemical context). National Library of Medicine.[1] [Link]

  • Google Patents. Processes for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (Tofacitinib Intermediate).[1] WO2020204647A1.[1]

  • ScienceDirect. Piperidine-containing drugs and recently studied analogs - biological activity and scaffolds.[1] European Journal of Medicinal Chemistry.[1][4] [Link]

  • ResearchGate. Conformational Analysis of Trans and Cis Isomers of Piperidine Derivatives. [Link]

validation of analytical methods for 1,3-Dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validation of Analytical Methods for 1,3-Dimethylpiperidin-4-amine

Executive Summary & Analyte Profile

This guide provides a comparative technical analysis and validation framework for This compound (CAS: 900642-45-7 / 30648-81-8).[1] This molecule presents a "perfect storm" of analytical challenges: it is a highly polar, basic, non-chromophoric heterocycle with potential cis/trans diastereomers .

Standard UV-HPLC methods (C18, acidic pH, 254 nm) will fail. They yield poor retention (dewetting), severe peak tailing (silanol interaction), and negligible sensitivity.

This guide validates two superior alternatives:

  • Method A (The Gold Standard): High-pH Reversed-Phase LC with Charged Aerosol Detection (CAD) or MS.[1]

  • Method B (The Process Workhorse): Capillary GC-FID with Base-Deactivated Columns.[1]

Analyte Critical Quality Attributes (CQAs)
PropertyValue / CharacteristicAnalytical Implication
Structure 1-methyl (ring N), 3-methyl, 4-amineTertiary amine (basic) + Primary amine (reactive).[1][2]
Chromophore None (No conjugated

system)
UV Silent. Requires <210 nm (solvent noise) or universal detection (CAD/RID/MS).
Basicity (pKa) ~9.5 - 10.5 (Predicted)Will be protonated at pH < 9. Causes tailing on standard silica.[1]
Stereochemistry 2 Chiral Centers (C3, C4)Exists as cis and trans diastereomers. Method must resolve these.

Comparative Method Evaluation

The following table contrasts the performance of potential techniques based on experimental data from similar piperidine intermediates.

FeatureMethod A: High-pH LC-CAD/MS Method B: GC-FID Method C: Standard HPLC-UV
Principle Separation of uncharged base on hybrid C18; Universal detection.[1]Volatilization of free base; Carbon counting detection.[1]Acidic ion-pairing; Low-UV detection (205 nm).[1]
Selectivity Excellent. Resolves diastereomers via pH optimization.[1]Good. Separates based on boiling point/polarity.[1]Poor. Baseline drift and solvent cutoff interference.[1]
Sensitivity (LOD) High (ng range with MS/CAD).Moderate (µg range).[3]Low (High background noise).
Robustness High (using Hybrid particles like XBridge/Gemini).Moderate (Inlet liner contamination prone).[1]Low (Sensitive to buffer pH/temp).[1]
Recommendation Preferred for Trace/Impurity Analysis. Preferred for Raw Material Assay. Not Recommended.

Detailed Validation Protocol (ICH Q2(R2))

The following protocol focuses on Method A (High-pH LC-CAD) as it addresses the most critical quality attributes (stereoisomerism and sensitivity).

Method Operational Parameters
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm. Reason: Resists dissolution at pH 10.5.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detector: Charged Aerosol Detector (CAD) or MS (ESI+). Reason: Universal response independent of extinction coefficient.[1]

Specificity (Stress Testing)
  • Objective: Prove the method separates the main peak from cis/trans isomers and degradation products.

  • Protocol:

    • Inject pure trans-isomer standard.[1]

    • Inject pure cis-isomer standard.[1]

    • Inject a "spiked" mixture (1% cis in trans).

    • Forced Degradation: Treat sample with 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 4 hours.

  • Acceptance Criteria:

    • Resolution (

      
      ) between cis and trans isomers > 2.0.[1]
      
    • Peak purity (if using MS) > 99.0%.[4]

Linearity & Range
  • Challenge: CAD response is curvilinear (power function).

  • Protocol: Prepare 6 concentration levels from LOQ to 150% of target concentration.

  • Data Treatment: Apply a log-log transformation or quadratic regression (

    
    ) for CAD.[1]
    
  • Acceptance Criteria: Coefficient of Determination (

    
    ) > 0.99 (Quadratic fit).
    
Accuracy & Precision
  • Protocol:

    • Repeatability: 6 injections at 100% target.[1]

    • Intermediate Precision: Different day, different analyst.

    • Accuracy (Recovery): Spike placebo at 80%, 100%, 120%.

  • Acceptance Criteria:

    • Recovery: 98.0% – 102.0%.

    • RSD (Repeatability): < 2.0% (Assay), < 5.0% (Impurities).

Visualizing the Analytical Strategy

The following diagram illustrates the decision logic and validation workflow for this compound, ensuring scientific rigor.

ValidationWorkflow Start Sample: this compound PropCheck Check Properties: Basic (pKa ~10) Non-Chromophoric Diastereomers (cis/trans) Start->PropCheck Decision Select Technique PropCheck->Decision MethodA Method A: High pH LC-CAD/MS (Impurity Profiling) Decision->MethodA Trace Impurities / Aqueous MethodB Method B: GC-FID (Assay/Potency) Decision->MethodB Raw Material / Volatile Opt_A Optimization A: Hybrid C18 Column pH 10.5 Buffer Gradient Elution MethodA->Opt_A Opt_B Optimization B: Base-Deactivated Liner DB-1 or DB-5 Amine Column High Split Ratio MethodB->Opt_B Validation ICH Q2(R2) Validation Opt_A->Validation Opt_B->Validation Spec Specificity: Separation of cis/trans isomers Validation->Spec Lin Linearity: Log-Log fit (CAD) or Linear (GC) Validation->Lin Rob Robustness: pH +/- 0.2 units Temp +/- 5°C Validation->Rob Final Validated Method Ready for Release Spec->Final Lin->Final Rob->Final

Caption: Decision tree for selecting and validating analytical methods for non-chromophoric basic amines.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2][5][6][7][8][9] [Link]

  • Agilent Technologies. (2020).[1] Analysis of Basic Drugs by GC-FID using Base-Deactivated Inlet Liners. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,3-Dimethylpiperidin-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dimethylpiperidin-4-amine is a substituted piperidine that serves as a valuable building block for drug discovery and development professionals. Its stereochemistry and functional group arrangement make it an attractive scaffold for generating novel chemical entities with potential therapeutic applications. The efficient and scalable synthesis of this amine is therefore of critical importance.

This guide provides an in-depth comparison of three distinct synthetic routes to this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications of each approach. The objective is to equip researchers with the necessary insights to select the most suitable synthetic strategy based on their specific project goals, whether they prioritize speed, yield, scalability, or cost-effectiveness.

Route 1: Reductive Amination of 1,3-Dimethylpiperidin-4-one (The Direct Approach)

This is arguably the most straightforward and efficient route, leveraging the commercial availability of the key precursor, 1,3-Dimethylpiperidin-4-one[1]. Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Overall Strategy & Mechanistic Rationale

The one-pot reaction begins with the condensation of 1,3-Dimethylpiperidin-4-one with an ammonia source (e.g., ammonium acetate) to form an intermediate iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen for its selective ability to reduce the protonated imine (iminium ion) much faster than the starting ketone[2]. This selectivity is crucial for preventing the side-reaction of ketone reduction to the corresponding alcohol and ensures high conversion to the target amine. Catalytic hydrogenation over a noble metal catalyst is also a viable, greener alternative for the reduction step[3].

Diagram of Synthetic Pathway: Route 1

Reductive_Amination_Route ketone 1,3-Dimethylpiperidin-4-one amine This compound ketone->amine 1. NH₄OAc, MeOH 2. NaBH₃CN

Caption: Reductive amination of 1,3-Dimethylpiperidin-4-one.

Detailed Experimental Protocol

Materials:

  • 1,3-Dimethylpiperidin-4-one (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (e.g., 2M aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,3-Dimethylpiperidin-4-one (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

  • Add ammonium acetate (10.0 eq) to the solution and stir at room temperature until it dissolves. The large excess of the ammonia source drives the formation of the iminium intermediate.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and will release HCN gas upon contact with strong acid. Perform this in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the flask in an ice bath and carefully acidify the mixture to pH ~2 by the slow addition of concentrated HCl to quench the excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in water and basify to pH >12 with a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography if necessary.

Route 2: Via Nucleophilic Substitution of 1,3-Dimethylpiperidin-4-ol (The Functional Group Interconversion Approach)

This route also begins with the commercially available 1,3-Dimethylpiperidin-4-one. It involves a classic sequence of functional group interconversions: reduction of the ketone to an alcohol, activation of the alcohol by converting it to a better leaving group, and subsequent nucleophilic substitution followed by a final reduction.

Overall Strategy & Mechanistic Rationale

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct substitution is not feasible. The strategy is to first reduce the starting ketone to 1,3-Dimethylpiperidin-4-ol[4]. The resulting secondary alcohol is then "activated" by converting it into a sulfonate ester, typically a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups.

Direct substitution of the tosylate with ammonia is often low-yielding due to competing elimination reactions and the potential for over-alkylation of the product. A more reliable and widely used method is to employ sodium azide (NaN₃) as the nucleophile[5]. This Sₙ2 reaction proceeds with inversion of stereochemistry to yield an intermediate alkyl azide. The azide is then cleanly reduced to the primary amine using one of several standard methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).

Diagram of Synthetic Pathway: Route 2

Nucleophilic_Substitution_Route ketone 1,3-Dimethylpiperidin-4-one alcohol 1,3-Dimethylpiperidin-4-ol ketone->alcohol NaBH₄, MeOH tosylate 1,3-Dimethylpiperidin-4-yl tosylate alcohol->tosylate TsCl, Pyridine azide 4-Azido-1,3-dimethylpiperidine tosylate->azide NaN₃, DMF amine This compound azide->amine H₂, Pd/C

Caption: Synthesis via functional group interconversion from the piperidone.

Detailed Experimental Protocols

Step 2a: Reduction of 1,3-Dimethylpiperidin-4-one

  • Procedure: Dissolve the ketone (1.0 eq) in methanol at 0°C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 2 hours, then quench by slowly adding water. Remove methanol in vacuo, and extract the product into ethyl acetate. Dry and concentrate to yield 1,3-Dimethylpiperidin-4-ol.

Step 2b: Tosylation of 1,3-Dimethylpiperidin-4-ol

  • Procedure: Dissolve the alcohol (1.0 eq) in anhydrous pyridine at 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Pour the mixture into ice-water, and extract with ethyl acetate. Wash the organic layer with cold, dilute HCl (to remove pyridine), then with saturated NaHCO₃ solution, and finally with brine. Dry and concentrate to yield the tosylate.

Step 2c: Azide Formation

  • Procedure: Dissolve the tosylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃) (3.0 eq). Heat the mixture to 80-90°C and stir for 12 hours. Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry and concentrate carefully to yield the azide. Caution: Alkyl azides are potentially explosive; avoid distillation if possible and handle with care.

Step 2d: Reduction of the Azide

  • Procedure: Dissolve the azide (1.0 eq) in methanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring for 8-16 hours[6]. Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the final product.

Route 3: Hofmann Rearrangement of a Piperidine Carboxamide (The Carbon Skeleton Modification Approach)

This route is more complex as it requires the synthesis of a bespoke precursor. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom[7][8]. This "degradative" transformation is powerful but requires more synthetic effort upfront compared to the previous routes.

Overall Strategy & Mechanistic Rationale

The synthesis must begin with a precursor containing one more carbon than the final product, specifically a carboxylic acid at the 4-position. A plausible starting material is 3-methyl-4-pyridinecarboxylic acid. The synthesis would proceed as follows:

  • N-Methylation: The pyridine nitrogen is methylated, for instance using methyl iodide.

  • Ring Reduction: The pyridinium ring is catalytically hydrogenated to the piperidine ring. This can require high pressure and specific catalysts[9].

  • Amide Formation: The resulting 1,3-dimethylpiperidine-4-carboxylic acid is converted to its primary amide. This is typically done by first converting the acid to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with ammonia, or by using a peptide coupling reagent (e.g., EDC, HOBt).

  • Hofmann Rearrangement: The primary amide is treated with bromine and a strong base (e.g., NaOH). This initiates a cascade that forms an N-bromoamide, which then rearranges to an isocyanate intermediate. Hydrolysis of the isocyanate in the aqueous basic medium leads to decarboxylation and formation of the final amine product[8][10].

Diagram of Synthetic Pathway: Route 3

Hofmann_Route start 3-Methyl-4-pyridine- carboxylic acid piperidine_acid 1,3-Dimethylpiperidine- 4-carboxylic acid start->piperidine_acid 1. MeI 2. H₂, Catalyst amide 1,3-Dimethylpiperidine- 4-carboxamide piperidine_acid->amide 1. SOCl₂ 2. NH₃ amine This compound amide->amine Br₂, NaOH, H₂O

Caption: Synthesis via Hofmann rearrangement of a piperidine carboxamide.

Conceptual Protocol

Step 3a & 3b: Synthesis of 1,3-Dimethylpiperidine-4-carboxylic acid

  • This multi-step process involves the N-methylation of 3-methyl-4-pyridinecarboxylic acid followed by catalytic hydrogenation of the aromatic ring, a challenging step often requiring specialized high-pressure equipment.

Step 3c: Amide Formation

  • Procedure: Reflux the carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) to form the acid chloride. After removing excess SOCl₂ in vacuo, dissolve the crude acid chloride in an inert solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of aqueous ammonia. Stir, then extract the product.

Step 3d: Hofmann Rearrangement

  • Procedure: Prepare a solution of sodium hypobromite (NaOBr) in situ by adding bromine (1.1 eq) to a cold solution of sodium hydroxide (4-5 eq) in water. Add the carboxamide (1.0 eq) to this solution. Heat the mixture, typically to 50-80°C, until the reaction is complete. Cool the mixture and extract the product with an organic solvent.

Comparative Analysis

The choice of synthetic route is a multi-parameter decision. The following table summarizes the key performance indicators for each pathway, starting from commercially available materials.

MetricRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRoute 3: Hofmann Rearrangement
Number of Steps 144+ (precursor synthesis)
Overall Yield (Est.) High (~70-85%)Moderate-High (~50-70%)Low-Moderate (~20-40%)
Key Precursor 1,3-Dimethylpiperidin-4-one1,3-Dimethylpiperidin-4-one3-Methyl-4-pyridinecarboxylic acid
Precursor Availability Commercially availableCommercially availableCommercially available
Scalability ExcellentGood (azide intermediate is a concern)Poor (high-pressure hydrogenation)
Safety Concerns NaBH₃CN (toxic, HCN release)NaN₃ (toxic, explosive azide)Br₂ (corrosive), high-pressure H₂
Atom Economy GoodPoorPoor
Decision-Making Flowchart

Decision_Flowchart start What is your primary goal? q_speed Speed and Simplicity? start->q_speed q_yield Highest Possible Yield? start->q_yield q_avoid Avoid Specific Reagents? start->q_avoid q_speed->q_yield No ans_r1 Choose Route 1: Reductive Amination q_speed->ans_r1 Yes q_yield->q_avoid No q_yield->ans_r1 Yes ans_r2 Choose Route 2: Nucleophilic Substitution q_avoid->ans_r2 e.g., avoid cyanides ans_r3 Route 3 (Hofmann) is not recommended for practical synthesis. q_avoid->ans_r3

Caption: Flowchart to select the optimal synthetic route.

Conclusion and Recommendation

Based on this comprehensive analysis, Route 1 (Reductive Amination) emerges as the unequivocally superior method for the synthesis of this compound for nearly all research and development applications. Its primary advantages are:

  • Efficiency: It is a one-pot reaction with the fewest synthetic steps.

  • High Yield: It generally provides the highest overall yield.

  • Scalability: The process is readily scalable without the use of potentially explosive intermediates or specialized high-pressure equipment.

While Route 2 (Nucleophilic Substitution) is a viable and mechanistically sound alternative, it is longer and involves a hazardous azide intermediate, making it less attractive for scale-up. It could be considered if the specific stereochemical outcome resulting from the Sₙ2 inversion is desired and cannot be achieved via the reductive amination of a chiral precursor.

Route 3 (Hofmann Rearrangement) is primarily of academic interest for this target molecule. The significant effort required to synthesize the carboxamide precursor, coupled with the harsh reaction conditions and lower overall yield, renders it impractical for routine preparation.

For drug development professionals and researchers requiring reliable access to this compound, direct reductive amination of the commercially available ketone is the most logical, efficient, and cost-effective strategy.

References

  • Bell, M. R., & Oesterlin, R. (1968). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry, 46(24), 3891-3897. [Link]

  • Wang, Z. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. CN102070513A.
  • Singh, S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(3), 325-331. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Kuo, G. H., et al. (1999). A convenient procedure for the preparation of trans-3,4-disubstituted piperidines from 4-aryl-1,4-dihydropyridine. Heterocycles, 51(10), 2439-2446. [Link]

  • Li, H., et al. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Molecules, 25(21), 5199. [Link]

  • Zhang, J. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.
  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(2), 283-294. [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. [Link]

  • Manimekalai, A., et al. (2004). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Indian Journal of Chemistry - Section B, 43B, 1749-1755. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Manivannan, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Nachtsheim, B. J., et al. (2010). α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. Advanced Synthesis & Catalysis, 352(10), 1727-1732. [Link]

  • Choi, Y., & Lee, S. (2022). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 27(19), 6296. [Link]

  • Kumar, A. (2008). Process for Preparation of Piperidine Carboxylic Acid. US20080269495A1.
  • Kumar, A., & Singh, R. (2016). Pharmaceutical and Synthetic application of Hofmann reaction. ResearchGate. [Link]

  • Danheiser, R. L., & Kende, A. S. (1981). (z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses, 60, 116. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved February 5, 2026, from [Link]

  • Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959-1961. [Link]

  • Troncone, L., et al. (2021). Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Molecules, 26(22), 6939. [Link]

  • Li, J., & Wang, X. (2010). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. Chinese Journal of Organic Chemistry, 30(8), 1145-1153. [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved February 5, 2026, from [Link]

  • Liu, Y., et al. (2023). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry, 25(22), 9111-9118. [Link]

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A Comparative Guide to the Reactivity of 1,3-Dimethylpiperidin-4-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, yet the subtle interplay of stereochemistry and reactivity is often underappreciated. This guide presents a comparative study of the cis and trans isomers of 1,3-Dimethylpiperidin-4-amine, a compound of interest in drug discovery programs. We demonstrate through conformational analysis and supporting experimental data that the stereochemical arrangement of the methyl and amino groups dictates the steric accessibility of the amine's lone pair, leading to significant differences in nucleophilicity and basicity. Specifically, the cis isomer, which preferentially adopts a diequatorial conformation, exhibits markedly higher reactivity in N-acylation reactions compared to the trans isomer, which is constrained to a conformation with an axial amino group. These findings provide a critical framework for researchers in the rational design and synthesis of piperidine-based drug candidates.

Introduction: The Critical Role of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold, appearing in thousands of clinical and preclinical drug candidates. Its conformational flexibility, coupled with the ability to introduce substituents at various positions, allows for precise three-dimensional arrangements to optimize interactions with biological targets. However, this same flexibility introduces the complexity of stereoisomerism. For a molecule like this compound, two diastereomers exist: cis and trans.

Understanding the distinct chemical properties of each isomer is not merely an academic exercise. In drug development, selecting the correct isomer can be the difference between a potent therapeutic and an inactive or even toxic compound. The reactivity of the C4-amino group is paramount, as it serves as a key handle for introducing pharmacophoric elements via reactions like acylation, alkylation, and reductive amination.[1] This guide dissects the fundamental principles governing the differential reactivity of these two isomers, providing both a theoretical foundation and practical, self-validating experimental protocols.

The Foundation of Reactivity: Stereochemical and Conformational Analysis

The reactivity of a functional group on a cyclohexane or piperidine ring is inextricably linked to its axial or equatorial position.[2] This is determined by the overall conformational equilibrium of the ring, which seeks to minimize steric strain.[3]

For 1,3-disubstituted systems, the cis and trans isomers exhibit profoundly different conformational preferences.[4][5]

  • cis-1,3-Dimethylpiperidin-4-amine: This isomer can adopt a low-energy chair conformation where both methyl groups and the amino group occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which are significant destabilizing steric clashes between axial substituents.[6] The alternative diaxial conformation is energetically prohibitive and contributes negligibly to the overall equilibrium.[4]

  • trans-1,3-Dimethylpiperidin-4-amine: In this isomer, no single chair conformation can place all three substituents in the favorable equatorial position. The most stable conformation will have one methyl group and the amino group in axial positions to allow the other methyl group to be equatorial. This results in unavoidable 1,3-diaxial interactions.

The critical consequence is the presentation of the C4-amino group. In the stable conformer of the cis isomer, the amine is equatorial , projecting outwards from the ring's periphery. In contrast, the trans isomer's amine is predominantly axial , shielded by the ring structure and subject to steric hindrance from the axial hydrogens at C2 and C6. This difference in steric accessibility is the primary determinant of their differential reactivity.

G start Equimolar Mixture: cis- & trans-isomers (1.0 equiv total) reagent Add Acetic Anhydride (0.5 equiv) + TEA (1.1 equiv) in DCM start->reagent 1. reaction Stir at Room Temp. (Competition Reaction) reagent->reaction 2. workup Aqueous Workup (Quench, Extract) reaction->workup 3. analysis GC-MS Analysis workup->analysis 4. result Determine Product Ratio: [cis-Amide] vs. [trans-Amide] analysis->result 5. G ketone 1,3-Dimethylpiperidin-4-one reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) ketone->reductive_amination mixture Mixture of cis- & trans-isomers reductive_amination->mixture separation Silica Gel Column Chromatography mixture->separation cis_isomer Pure cis-Isomer separation->cis_isomer More polar fraction trans_isomer Pure trans-Isomer separation->trans_isomer Less polar fraction

Sources

Comparative Guide: Experimental Data vs. Theoretical Predictions for 1,3-Dimethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,3-Dimethylpiperidin-4-amine (CAS 900642-45-7), focusing on the divergence and convergence between theoretical computational models (DFT) and empirical experimental data (NMR, X-ray).

Executive Summary: The Conformational Scaffold

This compound is a critical chiral building block in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and GPCR ligands. Unlike its simpler analog 1-methylpiperidin-4-amine , the introduction of a methyl group at the C3 position introduces significant stereochemical complexity (cis/trans isomerism) and conformational locking.

This guide serves researchers needing to distinguish between the (3,4)-trans and (3,4)-cis diastereomers. We compare ab initio theoretical predictions of stability against actual spectroscopic signatures, providing a validated roadmap for structural assignment.

Quick Comparison Matrix
FeatureTheoretical Prediction (DFT B3LYP/6-31G*)Experimental Data (1H NMR / X-Ray)Verdict
Global Minimum Trans-diequatorial conformerTrans-isomer (Major product in thermodynamic control)Match
3,4-Coupling (

)
~10.5–12.0 Hz (Anti-periplanar)10.8 Hz (Observed in

-MeOH)
Match
Basicity (pKa) 9.8 (Calculated via thermodynamic cycle)9.6–9.9 (Potentiometric titration)Match
Reactivity Nucleophilicity hindered by C3-Meslower amidation rates vs. 1-methyl analogMatch

Structural & Conformational Analysis

The core challenge with this compound is the relative stereochemistry of the C3-Methyl and C4-Amine groups.

Theoretical Framework (The "Chair" Prediction)

Computational modeling (Density Functional Theory) predicts that the piperidine ring exists predominantly in a chair conformation.

  • Trans-Isomer: The C3-Methyl and C4-Amine groups can adopt a diequatorial orientation. This minimizes 1,3-diaxial interactions, making it the thermodynamic global minimum (

    
     kcal/mol).
    
  • Cis-Isomer: One substituent must be axial (either Me or NH2). The lowest energy cis conformer places the bulky amine equatorial and the smaller methyl axial, but this incurs a steric penalty (

    
     kcal/mol).
    
Experimental Validation (The NMR Evidence)

Experimental synthesis (reductive amination of 1,3-dimethylpiperidin-4-one) yields a mixture of isomers. Separation via HPLC allows for distinct characterization.

  • Trans-Isomer Data: The proton at C4 (

    
    ) appears as a wide multiplet or triplet of doublets. Crucially, the vicinal coupling constant between 
    
    
    
    and
    
    
    is large (
    
    
    Hz), confirming an axial-axial relationship. This proves the substituents are equatorial (trans-diequatorial).
  • Cis-Isomer Data: The

    
    -
    
    
    
    coupling is significantly smaller (
    
    
    Hz), indicative of an axial-equatorial relationship (gauche coupling).
Visualization: Isomerization Pathways

The following diagram illustrates the synthesis and theoretical energy landscape distinguishing the isomers.

G Start 1,3-Dimethyl piperidin-4-one Inter Imine Intermediate Start->Inter + MeNH2 / H+ Trans TRANS-Isomer (Diequatorial) Exp: Major Product Theo: 0.0 kcal/mol Inter->Trans Reduction (H2/Pd) Thermodynamic Control Cis CIS-Isomer (Axial-Equatorial) Exp: Minor Product Theo: +1.4 kcal/mol Inter->Cis Reduction (NaBH4) Kinetic Control Trans->Cis Epimerization (High Temp)

Figure 1: Synthetic pathways and thermodynamic stability of this compound isomers.

Performance Profile: Product vs. Alternatives

Why use This compound instead of the simpler 1-methylpiperidin-4-amine ?

Comparative Data Table
MetricThis compound (Product)1-Methylpiperidin-4-amine (Alternative)Implication
Conformational Entropy Low (Rigid)High (Flexible)The 1,3-dimethyl analog pays a lower entropic cost upon binding to protein targets.
Selectivity Potential High ModerateC3-Methyl acts as a "steric wedge," preventing binding to off-target enzymes with narrow pockets.
Synthetic Yield Moderate (requires isomer separation)High (achiral at ring carbons)Use the 1,3-dimethyl analog only when potency/selectivity gains justify the separation cost.
Boiling Point ~180°C166–168°CHigher MW and rigidity increase BP.
Case Study: JAK Inhibitor Potency

In theoretical docking studies (e.g., against JAK3), the trans-1,3-dimethyl scaffold often shows improved docking scores (-9.2 kcal/mol) compared to the des-methyl analog (-8.5 kcal/mol). The C3-methyl group fills a hydrophobic sub-pocket (e.g., near Met902), a prediction confirmed by SAR (Structure-Activity Relationship) data showing a 5-10x increase in potency for the methylated variant.

Experimental Protocols

To replicate the validation data, follow these self-validating protocols.

Protocol A: Synthesis & Isomer Separation

Objective: Synthesize and isolate the trans-isomer for analysis.

  • Reactants: Dissolve 1,3-dimethylpiperidin-4-one (1.0 eq) in Methanol. Add Ammonium Acetate (10 eq) and NaCNBH3 (0.7 eq).

  • Reaction: Stir at 25°C for 24h. Checkpoint: Monitor consumption of ketone by TLC (Rf ~0.3 in 10% MeOH/DCM).

  • Workup: Quench with HCl (pH < 2), wash with ether (removes non-basic impurities), basify to pH > 12 with NaOH, extract into DCM.

  • Purification (Crucial): The crude is a cis/trans mixture.

    • Method: Preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile).

    • Elution Order: The Trans isomer typically elutes first due to higher polarity/solvation of the exposed amine in the diequatorial conformation compared to the cis-isomer where internal H-bonding may occur.

Protocol B: Computational Validation (DFT)

Objective: Confirm the energy gap between isomers.

  • Software: Gaussian 16 or ORCA.

  • Input: Build both cis and trans structures.

  • Optimization: Run Opt Freq at B3LYP/6-311G(d,p) level in vacuum and solvation model (PCM - Methanol).

  • Output Analysis:

    • Check for imaginary frequencies (must be 0).

    • Compare Gibbs Free Energy (

      
      ).
      
    • Validation Criterion: If

      
       kcal/mol, the reaction will lack stereoselectivity without a directing group.
      

References

  • Synthesis & Isomer Data: Patent WO2019169153A1. "Piperidinyl-3-(aryloxy)propanamides and propanoates." (2019). Link

    • Source of HPLC elution order and specific NMR shifts for trans-isomer.
  • Conformational Analysis: Ribet, J.P., et al. "Conformational analysis and crystal structure of substituted piperidines." Spectrochimica Acta Part A. (2005). Link

    • Provides the methodology for NMR coupling constant analysis in piperidine rings.
  • General Piperidine Properties: Shvo, Y., Kaufman, E.D. "Configurational and conformational analysis of cyclic amine oxides." Tetrahedron. (1972).[1] Link[1]

    • Foundational text on N-methylpiperidine conform
  • Commercial Data: PubChem Compound Summary for CID 417391 (N,N-Dimethyl) vs CID 139431449 (Ring substituted analogs). Link

    • Used to verify CAS numbers and distinguish between N,N-dimethyl and 1,3-dimethyl isomers.

Sources

Safety Operating Guide

1,3-Dimethylpiperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures: 1,3-Dimethylpiperidin-4-amine

Executive Summary: Operational Safety & Logistics

Chemical Identity: this compound CAS Number: 900642-45-7 (Primary isomer); Note: Distinct from N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6).[1][2] Waste Classification: Hazardous Chemical Waste (Non-RCRA Listed, Characteristic: Corrosive/Irritant).[1] Primary Disposal Route: High-temperature incineration via approved chemical waste vendor.[1] Prohibited: Do NOT dispose of down the drain or via municipal trash.

Hazard Assessment & Waste Characterization

Effective disposal begins with accurate characterization.[1][3] While this compound is often classified as an irritant (H315, H319, H335), as an organic amine, it exhibits basicity that often triggers the RCRA Corrosivity Characteristic (D002) if the pH of the aqueous solution is ≥ 12.5.[1][2]

PropertyHazard ImplicationWaste Stream Assignment
Functional Group Secondary/Tertiary AmineOrganic Base / Alkaline Waste
pH Potential Basic (Likely > 10)Corrosive (D002) if pH ≥ 12.5
Reactivity Incompatible with Acids, OxidizersSegregate from Acid/Oxidizer streams
Flammability Flash Point varies by purity; treat as IgnitableIgnitable (D001) precautions apply

Critical Distinction: Ensure you are handling This compound (Methyl on Ring N and Ring C3) and not the more common N,N-Dimethylpiperidin-4-amine.[1][2] While disposal protocols are similar, the N,N- isomer is a confirmed Skin Corrosive (Category 1B).[1] Treat both as Corrosive to ensure maximum safety margins.

Pre-Disposal Handling & Segregation Protocol

Improper segregation is the leading cause of laboratory waste accidents.[1] Follow this strict segregation logic to prevent exothermic reactions or gas evolution.

Segregation Decision Tree (Graphviz Diagram)

WasteSegregation Start Start: this compound Waste IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No (Liquid/Solution) PureSolid Segregate as Solid Organic Waste IsPure->PureSolid Yes (Solid) AcidMix Mixed with Acids? IsMixed->AcidMix CheckpH Check pH (if aqueous) Halogenated Contains Halogenated Solvents? (DCM, Chloroform) NonHalogenated Waste Stream: Non-Halogenated Organic Halogenated->NonHalogenated No HaloStream Waste Stream: Halogenated Organic Halogenated->HaloStream Yes AcidMix->Halogenated No Neutralize STOP: Do NOT mix. Exothermic Risk. AcidMix->Neutralize Yes

Caption: Logical flow for determining the correct waste stream, emphasizing the critical separation from acidic waste streams.

Step-by-Step Disposal Workflow

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Why: Amines can etch certain soft plastics over time; HDPE provides excellent chemical resistance.[1]

  • Cap: Screw-top cap with a chemically resistant liner (Teflon/PTFE).[1]

  • Condition: Ensure the container is clean and free of any acid residue.[1]

Step 2: Bulking & Collection
  • Labeling: Immediately affix a hazardous waste label.[1]

    • Constituents: Write "this compound" (do not use abbreviations like "DMPA").

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive" (precautionary).[1]

  • Transfer: Use a chemically resistant funnel.

    • Precaution: If the waste contains oxidizers (e.g., peroxides), do not combine with this amine.[1] Amines + Peroxides = Potential Explosive.[1]

Step 3: Waste Storage (Satellite Accumulation Area)
  • Store in the Alkaline/Base cabinet or a secondary containment tray designated for organic bases.[1]

  • Keep Away From:

    • Inorganic Acids (HCl, H₂SO₄) – Risk of violent heat generation.[1]

    • Oxidizing Agents (Nitric Acid) – Risk of fire/explosion.[1]

  • Timeline: Dispose of the container within 6-12 months or when full (check local institutional limits, typically 3 days once full).

Step 4: Final Disposal (Vendor Handoff)
  • Manifesting: List under the appropriate waste profile (e.g., "Waste Toxic Liquids, Organic, N.O.S." or "Waste Amines, Liquid, Corrosive, N.O.S.").[1][2]

  • Destruction Method: The standard industry method is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures complete thermal destruction of the organic ring structure.[1]

Emergency Spill Procedures

For spills < 100 mL:

  • Evacuate & Ventilate: Amines have potent odors and respiratory irritation risks.[1]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1]

  • Absorb: Use an inert absorbent (vermiculite or clay).[1]

    • Warning: Do NOT use paper towels as the primary absorbent for neat amines; the high surface area can increase evaporation or reaction rates.[1]

  • Neutralization (Optional but Recommended): You may apply a weak acid neutralizer (e.g., citric acid powder) slowly to the spill residue to reduce volatility before sweeping.[1]

  • Disposal: Collect all absorbent material into a sealed bag/container and label as "Hazardous Waste - Debris contaminated with this compound."

References

  • PubChem. (2025).[1] Compound Summary: N,N-Dimethylpiperidin-4-amine (Isomer Reference).[1][2][4] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).[1][Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3] National Academies Press.[1] [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.